Product packaging for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde(Cat. No.:CAS No. 188199-78-2)

2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Cat. No.: B061920
CAS No.: 188199-78-2
M. Wt: 194.18 g/mol
InChI Key: KEYHDMNGLWYBMJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylglyoxal hydrate is a highly reactive and versatile α-dicarbonyl synthon of significant value in organic and medicinal chemistry research. Its structure features an electron-rich 3,5-dimethoxyphenyl ring attached to a reactive glyoxal moiety, which acts as an electrophilic center for nucleophilic attack. This compound is primarily employed as a key precursor in the synthesis of complex heterocyclic scaffolds, including imidazoles, quinoxalines, and other fused ring systems that are prevalent in pharmaceutical agents and functional materials. A prominent and specific application of 3,5-Dimethoxyphenylglyoxal hydrate is its use as a selective arginine-directed chemical probe. It readily condenses with the guanidino group of arginine residues in peptides and proteins, facilitating the study of protein structure, function, and interactions through bioconjugation and labeling strategies. The electron-donating methoxy groups enhance the compound's stability and modulate its electronic properties, influencing its reactivity and the spectral properties of its derivatives. Supplied as a hydrate to ensure stability during storage and handling, this compound offers researchers a reliable and high-purity reagent for constructing molecular complexity and investigating biomolecular interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B061920 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde CAS No. 188199-78-2

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYHDMNGLWYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940313
Record name (3,5-Dimethoxyphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188199-78-2
Record name (3,5-Dimethoxyphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal, is a dicarbonyl compound with potential applications in organic synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (though limited) biological context. The information is presented to be a valuable resource for researchers in chemistry and drug development.

Chemical Properties and Identification

This compound is an aromatic alpha-keto aldehyde. It is commonly available and handled in its more stable hydrate form.

Table 1: Physicochemical Properties of this compound Hydrate

PropertyValueSource
CAS Number 93506-72-0[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to light yellow crystalline solidInferred from supplier data
Solubility Soluble in organic solvents like dioxane and ethanolInferred from synthesis protocols of similar compounds

Synthesis

The primary synthetic route to this compound involves the oxidation of the corresponding acetophenone, 3',5'-dimethoxyacetophenone. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).

Synthesis Workflow

G start Start: 3',5'-Dimethoxyacetophenone reagent Reagent: Selenium Dioxide (SeO₂) start->reagent 1. Add solvent Solvent: Aqueous Dioxane or Ethanol reagent->solvent 2. In reaction Reaction: Oxidation at Reflux solvent->reaction 3. Heat workup Work-up: Filtration and Concentration reaction->workup 4. Process purification Purification: Column Chromatography workup->purification 5. Isolate product Product: this compound Hydrate purification->product

Caption: General workflow for the synthesis of this compound hydrate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl glyoxals.[2][3]

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3',5'-dimethoxyacetophenone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Addition of Oxidant: To this suspension, add selenium dioxide (1.1 to 1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.

  • Extraction and Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be dissolved in ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound hydrate as a solid.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Bands
¹H NMR * Aldehydic Proton (CHO): ~9.5-10.0 ppm (singlet) * Aromatic Protons (Ar-H): ~6.5-7.5 ppm (multiplets) * Methoxy Protons (OCH₃): ~3.8-4.0 ppm (singlet, 6H) * Hydrate Protons (if present): Broad singlet, variable chemical shift
¹³C NMR * Ketone Carbonyl (C=O): ~190-200 ppm * Aldehyde Carbonyl (CHO): ~185-195 ppm * Aromatic Carbons (C-O): ~160 ppm * Other Aromatic Carbons: ~105-135 ppm * Methoxy Carbon (OCH₃): ~55-60 ppm
IR (Infrared) * C=O Stretching (Ketone and Aldehyde): ~1680-1720 cm⁻¹ (strong) * C-H Stretching (Aldehyde): ~2720 and 2820 cm⁻¹ (medium) * C-O Stretching (Ether): ~1050-1250 cm⁻¹ (strong) * O-H Stretching (Hydrate): Broad band around 3200-3500 cm⁻¹
Mass Spectrometry * [M]+: Expected at m/z = 194.05 (for the anhydrous form)

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activity of this compound. However, the biological activities of related acetaldehyde and dimethoxy/trimethoxy-substituted phenolic compounds have been investigated, which may provide some context for future research.

  • Acetaldehyde Cytotoxicity: Acetaldehyde, the simplest aldehyde, is known to induce cytotoxicity through mechanisms such as the inhibition of Akt activation and the induction of oxidative stress.[4][5][6][7] It can also trigger mitochondrial dysfunction and overactive mitophagy.[6]

  • Antimicrobial and Antioxidant Potential of Related Compounds: Various natural and synthetic methoxyphenol compounds have demonstrated antimicrobial and antioxidant activities.[8][9][10] For instance, some dimethoxy and trimethoxy-substituted compounds have shown potential as antimicrobial agents. The presence of the dimethoxy phenyl moiety in the target molecule suggests that it could be a candidate for similar biological evaluations.

Logical Relationship of Potential Biological Investigation

G compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity Investigate antimicrobial Antimicrobial Screening (e.g., MIC, MBC) compound->antimicrobial Investigate antioxidant Antioxidant Assays (e.g., DPPH, ABTS) compound->antioxidant Investigate enzyme Enzyme Inhibition Assays compound->enzyme Investigate pathway Signaling Pathway Analysis (e.g., Apoptosis, Oxidative Stress) cytotoxicity->pathway If active, elucidate mechanism

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation. This guide provides the foundational chemical information and a detailed synthetic protocol to facilitate its use in research. While direct biological data is currently scarce, the known activities of related compounds suggest that it may be a valuable molecule for screening in various biological assays, particularly in the areas of cytotoxicity and antimicrobial research. Further studies are warranted to fully elucidate its spectroscopic properties and explore its potential applications in drug discovery and development.

References

Elucidation of the Structure of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a key intermediate in various synthetic pathways. This document details the probable synthetic route, predicted spectroscopic data, and the logical workflow for its structural confirmation.

Introduction

This compound, also known as 3,5-dimethoxyphenylglyoxal, is an aromatic α-ketoaldehyde. Its structure, featuring a reactive glyoxal moiety attached to a dimethoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules of interest in medicinal chemistry and materials science. This guide outlines the essential data and methodologies for its unambiguous identification.

Synthesis and Experimental Protocols

The most plausible and widely employed method for the synthesis of α-ketoaldehydes from acetophenones is the Riley oxidation, which utilizes selenium dioxide (SeO₂). The proposed synthesis of this compound would, therefore, commence from 3',5'-dimethoxyacetophenone.

Proposed Synthesis: Riley Oxidation of 3',5'-Dimethoxyacetophenone

Reaction Scheme:

Experimental Protocol (General Procedure):

A mixture of 3',5'-dimethoxyacetophenone and a slight molar excess of selenium dioxide in a suitable solvent, such as aqueous dioxane or ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7s1HAldehydic proton (-CHO)
~7.2d (J ≈ 2.5 Hz)2HAromatic protons (H-2, H-6)
~6.8t (J ≈ 2.5 Hz)1HAromatic proton (H-4)
~3.8s6HMethoxy protons (-OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehydic Carbonyl (CHO)
~188Ketonic Carbonyl (C=O)
~161Aromatic Carbon (C-3, C-5)
~135Aromatic Carbon (C-1)
~108Aromatic Carbon (C-2, C-6)
~107Aromatic Carbon (C-4)
~56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2850-2750MediumC-H stretch (aldehyde)
~1730-1710StrongC=O stretch (aldehyde)
~1690-1670StrongC=O stretch (ketone)
~1600, 1585Medium-StrongC=C stretch (aromatic)
~1205, 1065StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
194[M]⁺ (Molecular Ion)
165[M - CHO]⁺
135[M - COCHO]⁺

Visualizations of Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the chemical structure of the target molecule.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Starting Material: 3',5'-Dimethoxyacetophenone Reaction Riley Oxidation (SeO₂) Start->Reaction Product Crude Product Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure 2-(3,5-Dimethoxyphenyl)- 2-oxo-acetaldehyde Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Figure 1: Workflow for Synthesis and Structure Elucidation.

Figure 2: Chemical Structure Diagram.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of a reliable synthetic method, such as the Riley oxidation of 3',5'-dimethoxyacetophenone, and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a robust framework for the confirmation of its molecular structure. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Chemical and physical properties of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues and established synthetic methodologies to provide a thorough and practical resource.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Hydrate

PropertyValue (Anhydrous)Value (Hydrate)Source
CAS Number Not available93506-72-0[1]
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₂O₅[1]
Molecular Weight 194.18 g/mol 212.19 g/mol [1]
Appearance Likely a yellow oil or low-melting solidCrystalline solidInferred
Solubility Soluble in organic solvents (e.g., dioxane, ethanol)Soluble in water and polar organic solventsInferred
Boiling Point Not determinedNot applicable
Melting Point Not determinedNot determined

Spectral Data

While a full experimental spectrum for this compound is not published, the expected NMR signals can be predicted based on the analysis of its precursor, 3',5'-dimethoxyacetophenone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Moiety

¹H NMR (in CDCl₃) Predicted δ (ppm) ¹³C NMR (in CDCl₃) Predicted δ (ppm)
Ar-H (C2', C6')~6.65 (d, J=2.3 Hz)C=O (ketone)~197
Ar-H (C4')~7.08 (t, J=2.3 Hz)C=O (aldehyde)~190-195
OCH₃~3.83 (s)C1'~138
CHO~9.5-10.0 (s)C2', C6'~105-107
C4'~106-108
C3', C5' (C-O)~161
OCH₃~56

Note: Predicted values are based on spectral data for 3',5'-dimethoxyacetophenone and general values for α-keto aldehydes.[2]

Experimental Protocols

The most common and effective method for the synthesis of aryl glyoxals, such as this compound, is the oxidation of the corresponding acetophenone with selenium dioxide (SeO₂)[3][4].

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol describes a general procedure for the oxidation of an aryl methyl ketone to the corresponding aryl glyoxal.

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent like ethanol)

  • Water

  • Nitric Acid (optional, for catalytic regeneration of SeO₂)[3]

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Recrystallization solvents (e.g., hot water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3',5'-dimethoxyacetophenone in a suitable solvent such as dioxane containing 10% (v/v) water.

  • Add selenium dioxide in a molar ratio of approximately 2:1 (acetophenone to SeO₂).

  • Heat the reaction mixture to reflux (around 90-100 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The elemental selenium byproduct will precipitate as a black or red solid.

  • Filter the mixture to remove the selenium precipitate.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product, this compound, can be purified by recrystallization from hot water to yield the crystalline hydrate.

Note on a Catalytic Approach: To reduce the use of stoichiometric amounts of the toxic selenium dioxide, the reaction can be performed with a catalytic amount of SeO₂ in the presence of a co-oxidant like aqueous nitric acid, which regenerates the active Se(IV) species in a redox cycle[3].

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactant1 3',5'-Dimethoxy- acetophenone reaction Reflux (90-100 °C) reactant1->reaction reactant2 Selenium Dioxide (SeO₂) reactant2->reaction reactant3 Dioxane/Water reactant3->reaction step1 Cooling & Filtration (Remove Se) reaction->step1 step2 Solvent Evaporation step1->step2 step3 Recrystallization (from water) step2->step3 product 2-(3,5-Dimethoxyphenyl)-2-oxo- acetaldehyde Hydrate step3->product

Synthetic workflow for this compound.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are lacking, the broader class of phenylglyoxals has been investigated for its chemical reactivity towards biological macromolecules, which provides insights into its potential applications in drug development.

Reactivity with Arginine Residues in Proteins

Phenylglyoxal and its analogues are known to be highly specific reagents for the chemical modification of arginine residues in proteins[5]. The dicarbonyl functionality of the glyoxal moiety reacts with the guanidinium group of arginine, leading to the formation of a stable adduct. This specific covalent modification can be utilized in several research and drug development contexts:

  • Enzyme Inhibition: If an arginine residue is crucial for the catalytic activity or substrate binding within an enzyme's active site, its modification by a phenylglyoxal derivative can lead to irreversible inhibition.

  • Protein-Protein Interaction Modulation: Arginine residues are often involved in electrostatic interactions at protein-protein interfaces. Covalent modification can disrupt these interactions.

  • Chemical Probes: Phenylglyoxal derivatives can be used as chemical probes to identify accessible and functionally important arginine residues in proteins.

Arginine_Modification cluster_molecules Molecular Interaction cluster_reaction Reaction cluster_consequences Biological Consequences glyoxal 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde reaction Covalent Adduct Formation glyoxal->reaction arginine Arginine Residue (in Protein) arginine->reaction consequence1 Loss of Protein Function reaction->consequence1 consequence2 Enzyme Inhibition reaction->consequence2 consequence3 Disruption of Protein-Protein Interactions reaction->consequence3

References

Synthesis and Discovery of Novel Aryl-alpha-Ketoaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl-alpha-ketoaldehydes are a class of organic compounds characterized by an aromatic ring directly attached to a glyoxal moiety (-COCHO). This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and conferring a range of biological activities. Their propensity to interact with biological nucleophiles, such as amino and thiol groups in proteins and nucleic acids, has positioned them as intriguing candidates in drug discovery and chemical biology. This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of novel aryl-alpha-ketoaldehydes, with a focus on experimental methodologies and data-driven insights.

Synthetic Methodologies

The synthesis of aryl-alpha-ketoaldehydes can be broadly categorized into two primary strategies: the oxidation of α-hydroxy ketones and the direct oxidation of aryl methyl ketones. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Copper-Catalyzed Oxidation of Aryl-alpha-Hydroxy Ketones

A highly efficient and selective method for the synthesis of aryl-alpha-ketoaldehydes involves the copper(I)-catalyzed oxidation of the corresponding aryl-alpha-hydroxy ketones. This method utilizes molecular oxygen as a green and readily available oxidant, proceeding under mild conditions with high yields.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Oxidation

To a solution of the aryl-alpha-hydroxy ketone (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added a catalytic amount of a copper(I) source, for example, copper(I) iodide (CuI, 0.05 mmol, 5 mol%). The reaction mixture is then stirred under an atmosphere of oxygen (balloon) at a controlled temperature, typically ranging from room temperature to 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-alpha-ketoaldehyde.

Table 1: Synthesis of Substituted Aryl-alpha-Ketoaldehydes via Copper-Catalyzed Oxidation

EntryAryl Group (Ar)ProductReaction Time (h)Yield (%)
1PhenylPhenylglyoxal1285
24-Methoxyphenyl4-Methoxyphenylglyoxal1087
34-Chlorophenyl4-Chlorophenylglyoxal1582
44-Nitrophenyl4-Nitrophenylglyoxal1875
52-Naphthyl2-Naphthylglyoxal1480
Selenium Dioxide Oxidation of Aryl Methyl Ketones (Riley Oxidation)

The direct oxidation of the α-methyl group of aryl methyl ketones to the corresponding glyoxal is a classic and widely used method known as the Riley oxidation.[2] Selenium dioxide (SeO2) is the key reagent in this transformation, which typically requires elevated temperatures.

Experimental Protocol: General Procedure for Selenium Dioxide Oxidation

In a round-bottom flask equipped with a reflux condenser, the substituted acetophenone (1.0 mmol) and selenium dioxide (1.1 mmol) are dissolved in a suitable solvent, such as aqueous dioxane or acetic acid.[3] The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to yield the aryl-alpha-ketoaldehyde.[3]

Table 2: Synthesis of Substituted Aryl-alpha-Ketoaldehydes via Selenium Dioxide Oxidation

EntryAryl Group (Ar)ProductSolventReaction Time (h)Yield (%)
1PhenylPhenylglyoxalaq. Dioxane470
24-Bromophenyl4-BromophenylglyoxalAcetic Acid665
33-Nitrophenyl3-Nitrophenylglyoxalaq. Dioxane860
44-Methylphenyl4-Methylphenylglyoxalaq. Dioxane572
52-Thienyl2-ThienylglyoxalAcetic Acid655

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_copper Copper-Catalyzed Oxidation cluster_selenium Selenium Dioxide Oxidation Aryl-alpha-Hydroxy Ketone Aryl-alpha-Hydroxy Ketone Reaction Reaction Aryl-alpha-Hydroxy Ketone->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction O2 (oxidant) O2 (oxidant) O2 (oxidant)->Reaction Aryl-alpha-Ketoaldehyde_Cu Aryl-alpha-Ketoaldehyde Reaction->Aryl-alpha-Ketoaldehyde_Cu Aryl Methyl Ketone Aryl Methyl Ketone Oxidation Oxidation Aryl Methyl Ketone->Oxidation SeO2 SeO2 SeO2->Oxidation Heat Heat Heat->Oxidation Aryl-alpha-Ketoaldehyde_Se Aryl-alpha-Ketoaldehyde Oxidation->Aryl-alpha-Ketoaldehyde_Se

Caption: Synthetic routes to aryl-alpha-ketoaldehydes.

Characterization Data

The structural elucidation of novel aryl-alpha-ketoaldehydes relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Representative Aryl-alpha-Ketoaldehydes

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
Phenylglyoxal9.65 (s, 1H), 8.20-7.50 (m, 5H)193.5, 185.0, 134.8, 130.2, 129.11710, 1680134.04
4-Methoxyphenylglyoxal9.58 (s, 1H), 8.10 (d, 2H), 7.05 (d, 2H), 3.90 (s, 3H)192.0, 184.2, 164.5, 132.5, 126.0, 114.3, 55.81705, 1675164.05
4-Chlorophenylglyoxal9.62 (s, 1H), 8.15 (d, 2H), 7.55 (d, 2H)192.3, 183.8, 140.5, 131.5, 130.0, 129.51715, 1685168.00

Note: Spectroscopic data are illustrative and may vary depending on the solvent and instrument used.[4][5][6][7][8]

Biological Activity and Drug Discovery Potential

Aryl-alpha-ketoaldehydes have garnered significant attention in drug discovery due to their ability to modulate the activity of various biological targets. A key pathway of interest is the glyoxalase system, which is a critical detoxification pathway in cells.

The Glyoxalase System: A Prime Target

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is responsible for the detoxification of cytotoxic α-ketoaldehydes, such as methylglyoxal, a byproduct of glycolysis. Cancer cells, with their elevated metabolic rate, often exhibit an upregulation of the glyoxalase system to cope with the increased production of methylglyoxal. Inhibition of Glo1 leads to an accumulation of cytotoxic α-ketoaldehydes, inducing apoptosis in cancer cells. This makes Glo1 a promising target for anticancer drug development.[9][10]

Substituted phenylglyoxals have been shown to inhibit the growth of bacteria and yeast, suggesting their potential as antimicrobial agents.[1] The mechanism of this inhibition is believed to be, at least in part, through the inhibition of the glyoxalase system.

Glyoxalase_Pathway Glycolysis Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal Glutathione (GSH) Glutathione (GSH) Hemithioacetal Hemithioacetal Glyoxalase I (Glo1) Glyoxalase I (Glo1) Hemithioacetal->Glyoxalase I (Glo1) S-D-Lactoylglutathione S-D-Lactoylglutathione Glyoxalase I (Glo1)->S-D-Lactoylglutathione Glyoxalase II (Glo2) Glyoxalase II (Glo2) S-D-Lactoylglutathione->Glyoxalase II (Glo2) D-Lactate D-Lactate Glyoxalase II (Glo2)->D-Lactate Aryl-alpha-Ketoaldehyde Aryl-alpha-Ketoaldehyde Aryl-alpha-Ketoaldehyde->Glyoxalase I (Glo1) Inhibition Inhibition Inhibition MethylglyoxalGSH MethylglyoxalGSH MethylglyoxalGSH->Hemithioacetal

Caption: The Glyoxalase detoxification pathway and its inhibition.

Table 4: Inhibitory Activity of Aryl-alpha-Ketoaldehydes against Glyoxalase I

CompoundAryl Group (Ar)IC50 (µM)Reference
PhenylglyoxalPhenyl50-100[Qualitative descriptions suggest inhibitory activity, but specific IC50 values are not readily available in the provided search results]
Substituted PhenylglyoxalsVarious[Specific IC50 values for a range of substituted phenylglyoxals are not available in the provided search results, though their growth inhibitory properties are noted.][1]

Note: The inhibitory activity is dependent on the specific assay conditions and the source of the enzyme.

Conclusion and Future Directions

The synthesis of novel aryl-alpha-ketoaldehydes is a dynamic area of research with significant implications for drug discovery and development. Efficient synthetic methods, such as copper-catalyzed oxidation and selenium dioxide oxidation, provide access to a diverse range of these compounds. Their ability to inhibit the glyoxalase system highlights their potential as anticancer and antimicrobial agents. Future research in this field will likely focus on the development of more sustainable and atom-economical synthetic methodologies, the expansion of the chemical space of aryl-alpha-ketoaldehydes through the introduction of diverse functional groups, and a deeper investigation into their mechanisms of biological action. The elucidation of structure-activity relationships for Glo1 inhibition will be crucial for the rational design of potent and selective therapeutic agents. Furthermore, exploring other potential biological targets of aryl-alpha-ketoaldehydes may unveil new therapeutic opportunities.

References

Reactivity and electronic effects of substituted phenylglyoxals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity and Electronic Effects of Substituted Phenylglyoxals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity and electronic effects of substituted phenylglyoxals. Phenylglyoxal and its derivatives are versatile compounds with significant applications in organic synthesis and medicinal chemistry, acting as precursors to a wide array of heterocyclic compounds and as probes in biochemistry for studying protein structure and function.[1][2] Their reactivity is largely governed by the two adjacent carbonyl groups—an aldehyde and a ketone—whose electrophilicity can be finely tuned by substituents on the phenyl ring.

The reactivity of the carbonyl groups in phenylglyoxal is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the reaction centers.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or cyano (CN) decrease the electron density on the phenyl ring. This effect is transmitted to the carbonyl carbons, increasing their partial positive charge and thus their electrophilicity. Consequently, phenylglyoxals with EWGs are more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (OCH₃) or amino (NH₂) increase the electron density on the ring. This reduces the electrophilicity of the carbonyl carbons, making them less reactive towards nucleophiles.

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[3][4]

Electronic_Effects cluster_substituent Substituent Effect cluster_reactivity Impact on Phenylglyoxal cluster_outcome Outcome EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Carbonyl Carbonyl Carbons EWG->Carbonyl -I, -M effects Increased Increased Electrophilicity (Faster Reaction) EWG->Increased EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Carbonyl +I, +M effects Decreased Decreased Electrophilicity (Slower Reaction) EDG->Decreased Reactivity Reactivity towards Nucleophiles Carbonyl->Reactivity Hammett_Plot_Analysis Hammett Plot for Phenylglyoxal Rearrangement origin X_axis Substituent Constant (σ) origin->X_axis Y_axis log(k/kH) origin->Y_axis OCH3 NO2 OCH3->NO2   ρ > 0 CH3 H label_OCH3 p-OCH3 label_CH3 p-CH3 label_H p-H label_NO2 p-NO2 Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Synthesize/Procure Substituted Phenylglyoxals D Initiate Reaction by Adding Phenylglyoxal A->D B Prepare Buffered Solvent System C Equilibrate Buffer in Spectrophotometer B->C C->D E Monitor Absorbance Change Over Time D->E F Calculate Rate Constants (k) E->F G Construct Hammett Plot F->G H Determine Reaction Constant (ρ) G->H ALDH2_Pathway Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Toxic_Aldehydes Toxic Aldehydes (e.g., 4-HNE) ALDH2 ALDH2 Toxic_Aldehydes->ALDH2 Acetaldehyde Acetaldehyde ADH->Acetaldehyde Acetaldehyde->ALDH2 Acetate Acetate ALDH2->Acetate Detox Detoxified Products ALDH2->Detox Phenylglyoxal Substituted Phenylglyoxal Phenylglyoxal->Inhibition Inhibition->ALDH2 Inhibition Xanthine_Oxidase_Pathway Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Phenylglyoxal_Deriv Phenylglyoxal Derivatives Phenylglyoxal_Deriv->Inhibition1 Phenylglyoxal_Deriv->Inhibition2 Inhibition1->XO1 Inhibition Inhibition2->XO2 Inhibition

References

The Multifaceted Biological Activities of Dimethoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The dimethoxyphenyl moiety is a prevalent structural motif in a diverse range of biologically active compounds, contributing significantly to their therapeutic potential. This technical guide provides an in-depth analysis of the biological activities associated with dimethoxyphenyl compounds, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Dimethoxyphenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The presence and position of the methoxy groups on the phenyl ring play a crucial role in modulating their activity.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various dimethoxyphenyl compounds against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25[1]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-231 (Breast Cancer)21.27[2]
5,7-dihydroxy-3,6,4'-TMFA2058 (Melanoma)3.92[2]
5,7,5'-trihydroxy-3,6,3',4'-TeMFA2058 (Melanoma)8.18[2]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF)MCF-7 (Breast Cancer)4.9[2]
N-phenyl triazinone derivative 9HepG2 (Liver Cancer)1.38[3]
N-pyridoyl triazinone 10HepG2 (Liver Cancer)2.52[3]
N-phenylthiazolyl triazinone 11HepG2 (Liver Cancer)3.21[3]
DimethoxycurcuminHT-29 (Colon Cancer)43.4[4]
DimethoxycurcuminSW480 (Colon Cancer)28.2[4]
(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-oneVarious (6 cell lines)0.003 - 0.009[5]
Chalcone derivative 76-0.29[5]
Chalcone derivative 80-0.19[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dimethoxyphenyl compound and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways in Anticancer Activity

Dimethoxyphenyl compounds exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

anticancer_pathways cluster_drug Dimethoxyphenyl Compounds cluster_pathways Signaling Pathways cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects DMP Dimethoxycurcumin, 5,7-Dimethoxyflavone, etc. ROS ↑ ROS Generation DMP->ROS PI3K PI3K DMP->PI3K Inhibition MAPK MAPK DMP->MAPK Modulation Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G2/M Phase) mTOR->CellCycle Inhibition of Proliferation MAPK->Apoptosis MAPK->CellCycle

Caption: Anticancer mechanisms of dimethoxyphenyl compounds.

Anti-inflammatory Activity

Several dimethoxyphenyl compounds have been shown to possess potent anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Data

The following table presents the anti-inflammatory activity of selected dimethoxyphenyl compounds.

CompoundModelIC50Reference
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)EPP-induced rat ear edema21 nmol/ear[7]
Oxyphenbutazone (standard drug)EPP-induced rat ear edema136 nmol/ear[7]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)AA-induced rat ear edema60 nmol/ear[7]
Phenidone (standard drug)AA-induced rat ear edema2520 nmol/ear[7]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)TPA-induced rat ear edema660 pmol/ear[7]
Diclofenac (standard drug)TPA-induced rat ear edema7200 pmol/ear[7]
DiapocyninTNF-α-induced cytokine production20.3 µM[8]
ApocyninTNF-α-induced cytokine production146.6 µM[8]
(2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-oneCarrageenan-induced paw edema73.52% reduction[9]
Chalcone derivative 2fLPS-induced NO production in RAW264.7 cells11.2 µM[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound (dimethoxyphenyl derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the animals. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

Dimethoxyphenyl compounds often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][12]

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus cluster_drug Dimethoxyphenyl Compounds cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs LPS->MAPK DMP HDMPPA, DMPBD, etc. DMP->IKK Inhibition DMP->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Transcription MAPK->Cytokines Transcription MAPK->Mediators Transcription

Caption: Anti-inflammatory mechanisms of dimethoxyphenyl compounds.

Antioxidant Activity

The antioxidant properties of dimethoxyphenyl compounds are attributed to their ability to scavenge free radicals and inhibit oxidative stress. The number and position of methoxy and hydroxyl groups on the phenyl ring significantly influence this activity.[13]

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various dimethoxyphenyl compounds.

CompoundAssayActivityReference
Eugenol-Most active among tested[14]
VanillinORACComparable to Eugenol[14]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH radical scavenging~1.4 times higher than ascorbic acid[15]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH radical scavenging~1.4 times higher than ascorbic acid[15]
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH radical scavenging1.13 times higher than ascorbic acid[15]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant capacity of compounds.[6][15]

Methodology:

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The dimethoxyphenyl compound at various concentrations is added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Antimicrobial Activity

Dimethoxyphenyl compounds have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected dimethoxyphenyl compounds, often expressed as Minimum Inhibitory Concentration (MIC).

CompoundMicroorganismMIC (µg/mL)Reference
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1[16]
Staphylococcus aureus1[16]
Campylobacter jejuni2[16]
Pseudomonas aeruginosa4[16]
Streptococcus pneumoniae8[16]
Listeria monocytogenes8[16]
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 3)Various bacteria and Candida albicans6 - 12[17]
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4)Various bacteria and Candida albicans6 - 11[17]
Derivatives with a 4-methoxyphenyl moietyCandida albicans62.5[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The dimethoxyphenyl compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Dimethoxyphenyl compounds represent a promising class of molecules with a wide spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents is well-documented. The versatility of the dimethoxyphenyl scaffold allows for structural modifications to enhance potency and selectivity.[19][20] Future research should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to design and develop novel therapeutic agents with improved pharmacological profiles. The integration of in silico modeling, synthesis, and comprehensive biological evaluation will be crucial in translating the potential of these compounds into clinical applications.

References

Literature review of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal. Due to the limited research focused solely on this compound, this guide also incorporates relevant data and methodologies from closely related aromatic α-ketoaldehydes to provide a broader context for its potential properties and applications.

Core Chemical Information

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,5-DimethoxyphenylglyoxalN/A
Molecular Formula C₁₀H₁₀O₄N/A
Molecular Weight 194.18 g/mol N/A
CAS Number 93506-72-0 (for hydrate)[1]
Appearance Likely a solid or oil, the hydrate is a solid[1]

Synthesis and Experimental Protocols

The primary synthetic route to aryl-α-ketoaldehydes, such as this compound, is through the oxidation of the corresponding acetophenone. The most common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[2][3][4]

General Experimental Protocol: Selenium Dioxide Oxidation of 3',5'-Dimethoxyacetophenone

This protocol is a generalized procedure based on established methods for the synthesis of aryl glyoxals.[2][5]

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium Dioxide (SeO₂)

  • Dioxane (or another suitable solvent like ethanol/water mixture)

  • Activated Charcoal

  • Celatom or Diatomaceous Earth

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A solution of 3',5'-dimethoxyacetophenone in aqueous dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A stoichiometric amount (or slight excess) of selenium dioxide is added to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated black selenium metal is removed by filtration through a pad of Celatom.

  • The filtrate is treated with activated charcoal to remove colored impurities and then filtered again.

  • The solvent is removed under reduced pressure to yield the crude this compound, which often exists as a hydrate.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol-water) or by column chromatography.

Logical Workflow for Synthesis:

G start Start: 3',5'-Dimethoxyacetophenone reagents Reagents: - Selenium Dioxide (SeO₂) - Dioxane/Water start->reagents Mix reaction Reaction: Reflux under Inert Atmosphere reagents->reaction workup Workup: 1. Cool and Filter 2. Charcoal Treatment 3. Solvent Removal reaction->workup product Product: 2-(3,5-Dimethoxyphenyl)- 2-oxo-acetaldehyde Hydrate workup->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Reactivity

Aromatic α-ketoaldehydes are known to be reactive compounds that can interact with biological macromolecules. Their cytotoxicity is often attributed to their ability to react with nucleophilic groups in proteins and nucleic acids, particularly arginine and lysine residues.[3] This reactivity can lead to the inhibition of enzymes and the disruption of cellular processes.

Potential Antimicrobial and Antitumor Activity:

Several studies have investigated the antimicrobial and antitumor activities of substituted phenylglyoxals and related compounds.

  • Antimicrobial Activity: Aromatic α-ketoaldehydes have shown growth inhibitory properties against bacteria and yeast.[1] The mechanism is thought to involve the inhibition of essential enzymes. Substituted quinoxalines, which can be synthesized from α-ketoaldehydes, have also demonstrated significant antibacterial and antifungal activity.[6][7]

  • Antitumor Activity: Various derivatives of dimethoxy- and trimethoxy-phenyl compounds have been synthesized and evaluated for their anticancer properties.[8][9][10][11][12] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cell lines. The α-ketoaldehyde moiety can contribute to this activity through its electrophilic nature.

Signaling Pathway Hypothesis:

Based on the known reactivity of α-ketoaldehydes and the biological activities of related compounds, a hypothetical signaling pathway for the cytotoxic effects of this compound can be proposed. The compound could induce cellular stress through the modification of proteins, leading to the activation of apoptotic pathways.

G compound 2-(3,5-Dimethoxyphenyl)- 2-oxo-acetaldehyde protein_mod Protein Modification (e.g., Arginine residues) compound->protein_mod Reacts with cellular_stress Cellular Stress (e.g., ER Stress, Oxidative Stress) protein_mod->cellular_stress Induces apoptosis_pathway Apoptosis Pathway Activation (e.g., Caspase activation) cellular_stress->apoptosis_pathway Triggers cell_death Cell Death apoptosis_pathway->cell_death Leads to

Caption: A hypothetical signaling pathway for the induction of cell death by this compound.

Future Research Directions

The current body of literature on this compound is limited. Future research should focus on:

  • Detailed Synthesis and Characterization: A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization of the compound is needed.

  • Quantitative Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains would provide valuable quantitative data (e.g., IC₅₀, MIC values).

  • Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by the compound will be crucial to understanding its biological activity.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the dimethoxy-phenyl ring could lead to the discovery of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in this compound. By building upon the foundational knowledge of related compounds, future studies can unlock the full potential of this and other aromatic α-ketoaldehydes in drug discovery and development.

References

Homosyringic aldehyde synthesis and properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Homosyringic Aldehyde: Synthesis, Properties, and Applications

Introduction

Homosyringic aldehyde, systematically known as 3,5-dimethoxy-4-hydroxybenzaldehyde and more commonly as syringaldehyde, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis, materials science, and pharmacology. As a derivative of lignin, a complex polymer abundant in plant biomass, syringaldehyde represents a valuable bio-renewable chemical feedstock.[1][2] Its structure, featuring a central benzene ring functionalized with a formyl group, a hydroxyl group, and two methoxy groups, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Synthesis of Homosyringic Aldehyde

The synthesis of homosyringic aldehyde can be achieved through several distinct pathways, primarily involving the chemical modification of readily available precursors or the oxidative degradation of lignin.

Synthesis from Vanillin Precursors

A highly efficient and common laboratory-scale synthesis starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). The process involves two main steps: bromination followed by a copper-catalyzed methoxylation.

  • Step 1: Bromination of Vanillin: Vanillin is first brominated to introduce a bromine atom at the 5-position, yielding 5-bromovanillin. This reaction is typically carried out in methanol and results in a high yield of the product directly from the reaction medium.[3]

  • Step 2: Copper(I)-Catalyzed Methoxylation: The 5-bromovanillin is then treated with sodium methoxide in the presence of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl).[3] This reaction facilitates the nucleophilic substitution of the bromine atom with a methoxide group, yielding syringaldehyde.[3][4] An alternative starting material for this step is 3,5-dibromo-4-hydroxybenzaldehyde, which can also be converted to syringaldehyde in high yields through the same copper-catalyzed exchange mechanism.[3][5]

G reactant reactant product product reagent reagent vanillin Vanillin bromo 5-Bromovanillin vanillin->bromo Bromination (95% Yield) syringaldehyde Homosyringic Aldehyde (Syringaldehyde) bromo->syringaldehyde Methoxylation (91% Yield) reagent1 Br₂ Methanol reagent1->vanillin reagent2 1. NaOMe, CuCl, DMF 2. Acidification reagent2->bromo

Caption: Synthesis pathway of homosyringic aldehyde from vanillin.
Formylation of Syringol

Another established method is the direct formylation of syringol (pyrogallol-1,3-dimethyl ether). One classic method involves the Duff reaction, which uses hexamethylenetetramine as the formylating agent in a glycerol and boric acid medium, followed by acid hydrolysis.[6][7] This reaction introduces the aldehyde group onto the aromatic ring to produce homosyringic aldehyde.

G reactant reactant product product reagent reagent syringol Syringol (Pyrogallol-1,3-dimethyl ether) syringaldehyde Homosyringic Aldehyde syringol->syringaldehyde Duff Reaction (Formylation) reagent1 1. Hexamethylenetetramine, Glycerol, Boric Acid 2. H₂SO₄, H₂O reagent1->syringol

Caption: Formylation of syringol to synthesize homosyringic aldehyde.
Oxidation of Lignin

Homosyringic aldehyde is a natural degradation product of syringyl lignin, which is abundant in hardwoods and grasses.[1][2] Various oxidative methods can be employed to break down the lignin polymer and release monomeric aromatic aldehydes. Common methods include alkaline oxidation, often using oxidants like nitrobenzene or molecular oxygen with catalysts.[1][8][9] While this approach is crucial for valorizing biomass, it typically produces a mixture of phenolic compounds, including vanillin and p-hydroxybenzaldehyde, requiring subsequent purification steps.[1]

Properties of Homosyringic Aldehyde

The physical and chemical properties of homosyringic aldehyde are dictated by its functional groups: the polar carbonyl group, the acidic phenolic hydroxyl group, and the electron-donating methoxy groups.

Physical Properties

The presence of a polar carbonyl group leads to strong dipole-dipole interactions, giving homosyringic aldehyde a higher melting and boiling point compared to nonpolar compounds of similar molecular weight.[10][11] The hydroxyl group allows for hydrogen bonding, which contributes to its solubility in polar solvents.[10][12]

PropertyValueReference(s)
IUPAC Name 4-Hydroxy-3,5-dimethoxybenzaldehyde-
Synonyms Syringaldehyde, Homosyringic aldehyde[1]
Formula C₉H₁₀O₄-
Molar Mass 182.17 g/mol -
Appearance Light-tan crystalline solid[6]
Melting Point 109–112 °C[3][6]
Solubility Soluble in water, alcohols, and ethers.[10][12]
Chemical Properties

Homosyringic aldehyde undergoes reactions characteristic of both phenols and aldehydes.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming syringic acid. This is a common reaction for aldehydes and can occur even with mild oxidizing agents or exposure to air.[13][14][15] Ozone has also been shown to oxidize and cleave the aromatic ring.[16]

  • Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, a characteristic reaction of aldehydes.[11][17]

  • Methylation: The phenolic hydroxyl group can be methylated, for example, using dimethylsulfate, to produce 3,4,5-trimethoxybenzaldehyde, an important precursor in pharmaceutical synthesis.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of homosyringic aldehyde.

Spectroscopy TypeCharacteristic FeaturesReference(s)
Mass Spec (MS) Molecular Ion (M⁺): m/z 182. Major Fragments: m/z 181, 167 (loss of CH₃).[5][9]
¹H NMR Aldehyde Proton (-CHO): Highly deshielded signal around 9-10 ppm. Aromatic Protons: Singlet in the aromatic region. Methoxy Protons (-OCH₃): Singlet around 3.9 ppm. Hydroxyl Proton (-OH): Broad singlet, chemical shift is concentration/solvent dependent.[18][19]
¹³C NMR Carbonyl Carbon (C=O): Signal in the 190-200 ppm range (value is lower than saturated aldehydes due to conjugation). Aromatic & Methoxy Carbons: Signals in the 105-160 ppm range.[18][19]
Infrared (IR) C=O Stretch: Strong absorption around 1685-1705 cm⁻¹ (frequency lowered by conjugation with the aromatic ring). Aldehyde C-H Stretch: Two characteristic peaks around 2720 cm⁻¹ and 2820 cm⁻¹. O-H Stretch: Broad absorption band in the 3200-3600 cm⁻¹ region.[18][19]

Biological Activity and Potential Applications

Homosyringic aldehyde has demonstrated several biological activities that make it a compound of interest for drug development and food science.

  • Antioxidant Activity: Like many phenolic compounds, syringaldehyde exhibits good antioxidant properties, capable of scavenging free radicals.[9]

  • Antimicrobial and Immunomodulatory Effects: Aldehydes, in general, are known to possess antimicrobial properties by disrupting bacterial cell membranes.[20][21] Some studies on related aromatic aldehydes have shown they can target bacterial porins and multidrug efflux pumps.[22] While specific signaling pathway interactions for homosyringic aldehyde are not deeply elucidated, other aldehydes like cinnamaldehyde have been shown to modulate pathways such as the ERK pathway, suggesting a potential for similar bioactivity.[20] Further research is needed to explore its specific mechanisms and immunomodulatory potential.

G cluster_bio Biological Activities & Mechanisms compound compound activity activity mechanism mechanism SA Homosyringic Aldehyde antiox Antioxidant Activity SA->antiox antimicrob Potential Antimicrobial Activity SA->antimicrob immunomod Potential Immunomodulatory Activity SA->immunomod mech1 Free Radical Scavenging antiox->mech1 mech2 Cell Membrane Disruption antimicrob->mech2 mech3 Modulation of Signaling Pathways (e.g., ERK) immunomod->mech3

Caption: Overview of the biological activities of homosyringic aldehyde.

Experimental Protocols

Protocol 1: Synthesis from 5-Bromovanillin[3]
  • Materials: 5-bromovanillin, sodium methoxide (NaOMe), cuprous chloride (CuCl), dimethylformamide (DMF), hydrochloric acid (HCl), ethyl acetate, brine.

  • Procedure:

    • Prepare a solution of sodium methoxide by reacting sodium metal with anhydrous methanol.

    • In a reaction vessel, dissolve 5-bromovanillin in anhydrous DMF.

    • Add a catalytic amount of cuprous chloride to the solution.

    • Add approximately four equivalents of the freshly prepared sodium methoxide solution.

    • Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to 60°C and evaporate the DMF under vacuum.

    • To the residue, add a 15% brine solution, stir at 50°C for 30 minutes, then cool to 0°C.

    • Slowly acidify the mixture with cold concentrated hydrochloric acid to precipitate the crude product.

    • Continue stirring at room temperature for 1 hour.

    • Collect the crude product by filtration and wash with cold water until the filtrate is neutral.

    • Extract the product with warm (60°C) ethyl acetate.

    • Evaporate the ethyl acetate to yield syringaldehyde (reported yield: 91%). The product can be further purified by recrystallization.

Protocol 2: Synthesis from Syringol (Pyrogallol-1,3-dimethyl ether)[6]
  • Materials: Syringol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid, chloroform, sodium bisulfite, methanol.

  • Procedure:

    • In a three-necked flask, heat a well-stirred mixture of glycerol and boric acid to 170°C for 30 minutes to dehydrate, then cool to 150°C.

    • Add a mixture of syringol and hexamethylenetetramine to the flask. A vigorous evolution of ammonia will occur.

    • Maintain the temperature at 150–160°C for approximately 6 minutes.

    • Cool the mixture rapidly to 110°C and add a prepared solution of sulfuric acid in water.

    • Stir for 1 hour, then cool to 25°C in an ice bath to precipitate boric acid.

    • Remove the boric acid by filtration and wash the solid with water.

    • Combine the filtrate and washings and extract three times with chloroform.

    • Extract the combined chloroform layers with a sodium bisulfite solution.

    • Heat the bisulfite extract with a dilute sulfuric acid solution, then bubble air through the hot solution to expel sulfur dioxide.

    • Cool the solution to precipitate the crude syringic aldehyde.

    • Collect the product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from aqueous methanol for purification (reported yield: 31–32%).

References

Methodological & Application

Proposed Reaction Mechanism for the Formation of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed reaction mechanism for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. Included are detailed experimental protocols, a summary of relevant data, and a visualization of the reaction pathway.

Introduction

This compound, also known as 3,5-dimethoxyphenylglyoxal, is a dicarbonyl compound of interest in the synthesis of various heterocyclic and biologically active molecules. Its formation is typically achieved through the oxidation of the corresponding acetophenone derivative, 3',5'-dimethoxyacetophenone. The most common and effective method for this transformation is the Riley oxidation, which employs selenium dioxide as the oxidizing agent.

Proposed Reaction Mechanism: The Riley Oxidation

The formation of this compound from 3',5'-dimethoxyacetophenone is proposed to proceed via the Riley oxidation mechanism. This reaction involves the oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound.[1]

The generally accepted mechanism for the Riley oxidation of an acetophenone is as follows:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of the starting ketone, 3',5'-dimethoxyacetophenone.

  • Electrophilic Attack: The enol tautomer then acts as a nucleophile, attacking the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid).

  • Dehydration and Rearrangement: A subsequent loss of a water molecule and rearrangement leads to the formation of a key intermediate.

  • Hydrolysis: Finally, hydrolysis of the intermediate yields the desired 1,2-dicarbonyl product, this compound, along with the precipitation of elemental selenium.[1]

Data Presentation

Currently, specific experimental quantitative data for the synthesis of this compound is not widely available in the cited literature. However, a general protocol for the Riley oxidation of ketones suggests a yield of approximately 70%.[1] The table below is provided as a template for researchers to populate with their own experimental data.

ParameterValueSource
Yield (%) ~70 (general)[1]
¹H NMR (CDCl₃, δ ppm) Data not available
¹³C NMR (CDCl₃, δ ppm) Data not available
IR (cm⁻¹) Data not available
Mass Spec (m/z) Data not available

Experimental Protocols

The following is a detailed experimental protocol for the Riley oxidation of a ketone, which can be adapted for the synthesis of this compound from 3',5'-dimethoxyacetophenone.

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Diethyl ether

  • Celite

  • Silica gel for column chromatography

  • Pressure tube

  • Standard laboratory glassware

Procedure: [1]

  • In a pressure tube, dissolve the starting ketone (1.0 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (2.0 equivalents) to the solution in one portion at room temperature.

  • Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

  • Maintain the reaction at this temperature for approximately 7 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the suspension through a short pad of Celite to remove the precipitated selenium, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the desired product, this compound.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Mandatory Visualization

The following diagram illustrates the proposed reaction mechanism for the formation of this compound via the Riley oxidation.

Riley_Oxidation cluster_start Starting Materials cluster_enol Enolization cluster_attack Electrophilic Attack cluster_rearrange Dehydration & Rearrangement cluster_hydrolysis Hydrolysis start_ketone 3',5'-Dimethoxyacetophenone enol Enol Intermediate start_ketone->enol H⁺ seo2 SeO₂ intermediate1 Initial Adduct enol->intermediate1 + SeO₂ intermediate2 Selenium Ester Intermediate intermediate1->intermediate2 - H₂O product 2-(3,5-Dimethoxyphenyl)- 2-oxo-acetaldehyde intermediate2->product + H₂O selenium Se (precipitate) intermediate2->selenium

Caption: Proposed mechanism for the Riley oxidation of 3',5'-dimethoxyacetophenone.

References

Application Notes and Protocols for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide to the utilization of 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde, a versatile building block, in multi-component reactions (MCRs). While specific literature examples for this exact aldehyde in MCRs are not prevalent, this document outlines detailed, generalized protocols for its application in two of the most powerful isocyanide-based MCRs: the Passerini and Ugi reactions. These reactions are invaluable tools in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.

Introduction to Multi-Component Reactions

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The Passerini and Ugi reactions, in particular, are cornerstones of MCR chemistry, enabling the synthesis of peptide mimics and a wide array of heterocyclic compounds.

Application in Passerini Reaction for α-Acyloxy Amide Synthesis

The Passerini three-component reaction (P-3CR) is a versatile method for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2] The reaction is prized for its operational simplicity and the diversity of products that can be achieved by varying the three components.

General Reaction Scheme:

Experimental Protocol: Generalized Passerini Reaction

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCM (5 mL).

  • Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the solution.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Reactant and Product Table for Passerini Reaction
EntryCarboxylic Acid (R²-COOH)Isocyanide (R³-NC)Hypothetical Product Structure
1Acetic Acidtert-Butyl Isocyanide2-(3,5-dimethoxyphenyl)-2-oxo-1-(tert-butylcarbamoyl)ethyl acetate
2Benzoic AcidCyclohexyl Isocyanide2-(3,5-dimethoxyphenyl)-2-oxo-1-(cyclohexylcarbamoyl)ethyl benzoate
3Propionic AcidBenzyl Isocyanide2-(3,5-dimethoxyphenyl)-2-oxo-1-(benzylcarbamoyl)ethyl propanoate

Application in Ugi Reaction for α-Aminoacyl Amide Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides, which are valuable scaffolds in peptidomimetic and drug discovery research.[3] This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.

General Reaction Scheme:

Experimental Protocol: Generalized Ugi Reaction

Materials:

  • This compound

  • A selection of primary amines (e.g., benzylamine, aniline)

  • A selection of carboxylic acids (e.g., acetic acid, formic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) to the mixture and stir for 10-15 minutes at room temperature.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-aminoacyl amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Reactant and Product Table for Ugi Reaction
EntryAmine (R²-NH₂)Carboxylic Acid (R⁴-COOH)Isocyanide (R³-NC)Hypothetical Product Structure
1BenzylamineAcetic Acidtert-Butyl IsocyanideN-benzyl-2-(N-(tert-butyl)acetamido)-2-(3,5-dimethoxyphenyl)acetamide
2AnilineFormic AcidCyclohexyl Isocyanide2-(N-(cyclohexyl)formamido)-2-(3,5-dimethoxyphenyl)-N-phenylacetamide
3MethylaminePropionic AcidBenzyl Isocyanide2-(N-(benzyl)propionamido)-2-(3,5-dimethoxyphenyl)-N-methylacetamide

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the general mechanisms and a typical experimental workflow.

Passerini_Mechanism Aldehyde Aldehyde (R1CHO) Intermediate Nitrilium Ion Intermediate Aldehyde->Intermediate + Isocyanide CarboxylicAcid Carboxylic Acid (R2COOH) CarboxylicAcid->Intermediate Protonation Isocyanide Isocyanide (R3NC) Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Ugi_Mechanism Aldehyde Aldehyde (R1CHO) Imine Imine Aldehyde->Imine Amine Amine (R2NH2) Amine->Imine Intermediate Nitrilium Ion Intermediate Imine->Intermediate + Isocyanide CarboxylicAcid Carboxylic Acid (R4COOH) CarboxylicAcid->Intermediate Protonation Isocyanide Isocyanide (R3NC) Product α-Aminoacyl Amide Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi reaction.

Experimental_Workflow Start Start: Reactant Assembly Reaction One-Pot Reaction (Stirring at RT) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Purified Product Characterization->End

Caption: General experimental workflow for MCRs.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, substrate for multi-component reactions. The protocols outlined above provide a solid foundation for researchers to begin exploring its utility in the synthesis of novel, structurally diverse molecules. The resulting α-acyloxy amides and α-aminoacyl amides, bearing the dimethoxyphenyl motif, are of significant interest for screening in drug discovery programs, particularly in areas where this pharmacophore is known to be active. Future work should focus on the systematic exploration of a wide range of reaction components and the evaluation of the biological activities of the synthesized compound libraries.

References

Application Notes and Protocols: 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including quinoxalines, imidazoles, and pyrazines, using 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde as a key precursor. The resulting scaffolds are of significant interest in medicinal chemistry due to their wide range of therapeutic activities.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in drug discovery. This compound is a valuable and versatile C2 synthon, possessing two reactive carbonyl groups that can readily participate in condensation reactions to form a variety of heterocyclic rings. Its dimethoxyphenyl moiety is also a common feature in many biologically active molecules, potentially enhancing the pharmacological profile of the resulting compounds. This document outlines synthetic protocols, presents expected quantitative data, and discusses the biological significance and mechanisms of action of the synthesized heterocycles.

Synthetic Applications and Protocols

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A general and efficient method for the synthesis of quinoxaline derivatives at room temperature involves the use of a recyclable alumina-supported heteropolyoxometalate catalyst.[2]

Materials:

  • This compound

  • o-Phenylenediamine

  • Toluene

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (or a similar solid acid catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol, 0.108 g) and this compound (1 mmol) in toluene (8 mL).

  • To this mixture, add the alumina-supported catalyst (0.1 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-(3,5-dimethoxyphenyl)quinoxaline.

Expected Results:

The reaction is expected to proceed smoothly at room temperature with high yields. The use of a solid acid catalyst facilitates an environmentally friendly and efficient synthesis.

ProductReactantsSolventCatalystTime (h)Yield (%)M.P. (°C)
2-(3,5-Dimethoxyphenyl)quinoxalineo-Phenylenediamine, this compoundTolueneAlumina-supported MoVP2-485-95127-129

Note: The data presented are representative and may vary based on the specific catalyst and reaction conditions used.[2]

reagents Dissolve o-phenylenediamine and This compound in Toluene add_catalyst Add solid acid catalyst reagents->add_catalyst react Stir at room temperature add_catalyst->react monitor Monitor reaction by TLC react->monitor filter Filter to remove catalyst monitor->filter dry Dry filtrate over Na₂SO₄ filter->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Pure 2-(3,5-Dimethoxyphenyl)quinoxaline recrystallize->product

Workflow for the synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline.
Synthesis of Imidazole Derivatives

Imidazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The Debus-Radziszewski synthesis provides a straightforward method for the preparation of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

This protocol is adapted from the general one-pot synthesis of 2,4,5-trisubstituted imidazoles.[4][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid or a solid acid catalyst (e.g., MIL-101(Cr))

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Add a catalytic amount of glacial acetic acid or a solid acid catalyst (e.g., 5 mg of MIL-101(Cr)).

  • Heat the mixture under reflux in ethanol, or if using a solid catalyst under solvent-free conditions, heat to 120 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If in ethanol, evaporate the solvent and purify the residue by column chromatography.

  • If solvent-free, dissolve the residue in a suitable solvent, filter to recover the catalyst, and then purify the product by recrystallization.

Expected Results:

This one-pot, multi-component reaction is an efficient method for generating highly substituted imidazoles in good to excellent yields.

ProductReactantsCatalystTime (min)Yield (%)
2-Phenyl-4(5)-(3,5-dimethoxyphenyl)imidazoleThis compound, Benzaldehyde, NH₄OAcMIL-101(Cr)10-2090-95

Note: The data presented are representative and may vary based on the specific reactants and catalyst used.[4]

start This compound + Aromatic Aldehyde + NH₄OAc reaction One-pot, three-component reaction (Solvent-free, 120 °C) start->reaction catalyst Catalyst (e.g., MIL-101(Cr)) catalyst->reaction product 2-Aryl-4(5)-(3,5-dimethoxyphenyl)imidazole reaction->product start This compound step1 In situ formation of α-amino ketone (with NH₄OH) start->step1 step2 Self-condensation step1->step2 step3 Oxidation (e.g., air, MnO₂) step2->step3 product 2,5-bis(3,5-Dimethoxyphenyl)pyrazine step3->product quinoxaline Quinoxaline Derivative tubulin Inhibition of Tubulin Polymerization quinoxaline->tubulin ros Increased Intracellular ROS quinoxaline->ros g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Downregulation of Bcl-2 mitochondria->bcl2 bax Upregulation of Bax mitochondria->bax caspases Activation of Caspases (e.g., Caspase-3, -9) bcl2->caspases bax->caspases caspases->apoptosis squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (Cytochrome P450) lanosterol->enzyme ergosterol Ergosterol disruption Disruption of Fungal Cell Membrane Integrity ergosterol->disruption Depletion leads to enzyme->ergosterol imidazole Imidazole Derivative imidazole->enzyme Inhibits

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its bifunctional nature, possessing both a ketone and a highly reactive aldehyde group, makes it a versatile reagent in multicomponent reactions. This document provides detailed protocols for the large-scale synthesis of this compound via the Riley oxidation of 3',5'-dimethoxyacetophenone using selenium dioxide. Safety precautions, experimental procedures for both a conventional heating method and a microwave-assisted alternative, and quantitative data are presented to guide researchers in its efficient and safe preparation.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
3',5'-Dimethoxyacetophenone39151-19-4180.20Solid
Selenium Dioxide (SeO₂)7446-08-4110.97Toxic, hygroscopic solid
1,4-Dioxane123-91-188.11Flammable liquid, peroxide former
Water (H₂O)7732-18-518.02-
Diethyl Ether60-29-774.12Highly flammable liquid
Celite® (Diatomaceous Earth)61790-53-2-Filtration aid
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent

Safety Precautions

Warning: Selenium dioxide is highly toxic and corrosive. All manipulations involving selenium dioxide must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

1,4-Dioxane is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources. Diethyl ether is extremely flammable and should be handled with utmost care.

Elemental selenium, a byproduct of the reaction, should be collected and disposed of as hazardous waste according to institutional guidelines.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Conventional Heating

This protocol is adapted from a well-established procedure for the oxidation of acetophenone and is suitable for a large-scale preparation of this compound.[1]

Reaction Scheme:

Large_Scale_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Reagents: - 3',5'-Dimethoxyacetophenone - Selenium Dioxide - 1,4-Dioxane - Water setup Reactor Setup: - 5L 3-necked flask - Mechanical stirrer - Reflux condenser - Thermocouple charge Charge reagents into reactor setup->charge dissolve Heat to 50-60°C to dissolve SeO₂ charge->dissolve add_substrate Add 3',5'-dimethoxyacetophenone dissolve->add_substrate reflux Reflux at ~101°C for 4-6 hours add_substrate->reflux cool Cool reaction mixture reflux->cool decant Decant from precipitated Selenium cool->decant distill Vacuum distill solvent decant->distill purify Purify by vacuum distillation or crystallization distill->purify product This compound purify->product Riley_Oxidation_Mechanism acetophenone 3',5'-Dimethoxyacetophenone (Enol form) intermediate1 Initial adduct acetophenone->intermediate1 Nucleophilic attack seo2 SeO₂ (Selenous Acid) seo2->intermediate1 intermediate2 Dehydrated intermediate intermediate1->intermediate2 - H₂O intermediate3 Hydrated intermediate intermediate2->intermediate3 + H₂O product This compound intermediate3->product - H₂SeO₂ selenium Se (s)

References

Application Notes and Protocols for Copper-Catalyzed α-Keto Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of α-keto aldehydes is of significant interest in organic chemistry and drug development due to their utility as versatile building blocks for various pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the copper-catalyzed oxidation of α-hydroxy ketones to α-keto aldehydes, a method noted for its efficiency and use of environmentally benign oxidants like molecular oxygen.

Introduction

α-Keto aldehydes are valuable intermediates in the synthesis of a wide range of molecules, including dicarbonyls, α-keto esters, α-keto amides, morpholinones, and quinoxalines.[1] Traditional methods for their synthesis often rely on stoichiometric and sometimes hazardous oxidizing agents like selenium dioxide or 2-iodoxybenzoic acid (IBX), which can complicate purification and pose challenges for industrial applications.[1] The copper-catalyzed aerobic oxidation of α-hydroxy ketones presents a more sustainable and practical alternative, utilizing an inexpensive and abundant metal catalyst with oxygen as the terminal oxidant.[1][2][3] This approach offers high selectivity for the primary alcohol of the α-hydroxy ketone, leaving other alcohol functionalities in the molecule unaffected.[3]

Data Presentation: Substrate Scope and Yields

The copper(I)-catalyzed oxidation of α-hydroxy ketones demonstrates broad applicability across a range of aromatic and aliphatic substrates. The reaction is tolerant of various functional groups and generally proceeds in good to excellent yields. Below is a summary of representative substrates and their corresponding isolated yields of the α-keto aldehyde product (often isolated as the hydrate).

EntrySubstrate (α-Hydroxy Ketone)Product (α-Keto Aldehyde Hydrate)Yield (%)
12-Hydroxy-1-phenylethan-1-one2-Oxo-2-phenylacetaldehyde hydrate87
22-Hydroxy-1-(p-tolyl)ethan-1-one2-Oxo-2-(p-tolyl)acetaldehyde hydrate85
31-(4-Methoxyphenyl)-2-hydroxyethan-1-one2-(4-Methoxyphenyl)-2-oxoacetaldehyde hydrate82
41-(4-Chlorophenyl)-2-hydroxyethan-1-one2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate86
51-(4-Bromophenyl)-2-hydroxyethan-1-one2-(4-Bromophenyl)-2-oxoacetaldehyde hydrate84
61-(4-Nitrophenyl)-2-hydroxyethan-1-one2-(4-Nitrophenyl)-2-oxoacetaldehyde hydrate75
72-Hydroxy-1-(naphthalen-2-yl)ethan-1-one2-(Naphthalen-2-yl)-2-oxoacetaldehyde hydrate81
81-Hydroxy-3,3-dimethylbutan-2-one3,3-Dimethyl-2-oxobutanal hydrate78
91-Hydroxypropan-2-one2-Oxopropanal hydrate65

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed synthesis of α-keto aldehydes from α-hydroxy ketones.

General Procedure for the Synthesis of α-Keto Aldehydes

Materials:

  • α-Hydroxy ketone (1.0 mmol)

  • [Cu(MeCN)₄]PF₆ (0.05 mmol, 5 mol%)

  • Pyridine (0.1 mmol, 10 mol%)

  • Molecular sieves, 4 Å (200 mg)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Oxygen (balloon)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the α-hydroxy ketone (1.0 mmol), [Cu(MeCN)₄]PF₆ (18.6 mg, 0.05 mmol), pyridine (8.1 µL, 0.1 mmol), and 4 Å molecular sieves (200 mg).

  • Evacuate the tube and backfill with oxygen (repeat three times).

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Seal the tube and stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired α-keto aldehyde, which is often isolated in its stable hydrate form.

Characterization Data for 2-Oxo-2-phenylacetaldehyde Hydrate
  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.6 Hz, 2H), 7.64 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.8 Hz, 2H), 5.70 (s, 1H), 4.55 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.5, 134.2, 133.8, 129.8, 128.9, 92.1.

  • IR (KBr): 3420, 1685, 1597, 1449, 1215, 1075, 756 cm⁻¹.

  • HRMS (ESI): Calculated for C₈H₇O₃ [M-H]⁻: 151.0395, Found: 151.0399.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed aerobic oxidation of α-hydroxy ketones. The cycle involves the coordination of the α-hydroxy ketone to the copper(I) center, followed by oxidation to a copper(II)-hydroperoxo intermediate. Subsequent steps lead to the formation of the α-keto aldehyde and regeneration of the active copper(I) catalyst.

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I) Catalyst IntermediateA [Cu(I)(α-hydroxy ketone)] Complex CuI->IntermediateA Coordination IntermediateB [Cu(II)-OOH] Intermediate IntermediateA->IntermediateB O₂ IntermediateC [Cu(II)(alkoxide)] Complex IntermediateB->IntermediateC -H₂O Byproduct H₂O IntermediateC->CuI Regeneration Product α-Keto aldehyde IntermediateC->Product β-Hydride Elimination FinalProduct α-Keto Aldehyde Substrate α-Hydroxy Ketone Oxidant O₂

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed oxidation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of α-keto aldehydes using the described copper-catalyzed method.

Caption: General workflow for α-keto aldehyde synthesis.

Applications in Drug Development

α-Keto aldehydes are precursors to α-ketoamides, a privileged motif in medicinal chemistry.[4] α-Ketoamides are found in several FDA-approved drugs and clinical candidates and are known to act as inhibitors for various enzymes, including proteases. The α-ketoamide functionality can act as a covalent inhibitor by reacting with catalytic residues like serine or cysteine in enzyme active sites.[4]

The copper-catalyzed synthesis of α-keto aldehydes provides a direct and efficient route to these important precursors. By subsequently reacting the α-keto aldehyde with an amine, a wide variety of α-ketoamides can be accessed. This two-step sequence is highly valuable in the construction of compound libraries for drug discovery campaigns targeting enzymes with nucleophilic active site residues. The operational simplicity and broad substrate scope of the copper-catalyzed oxidation make it an attractive method for the synthesis of key intermediates in the development of new therapeutic agents.

References

Application Notes and Protocols: The Role of α-Ketoaldehydes in the Development of Diabetes Mellitus Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketoaldehydes, particularly methylglyoxal (MGO), are highly reactive dicarbonyl compounds that are endogenous byproducts of glycolysis.[1][2] Under hyperglycemic conditions characteristic of diabetes mellitus, the production of MGO is significantly elevated.[3] This accumulation of MGO is a key driver in the pathogenesis of diabetic complications through the formation of advanced glycation end products (AGEs), which contribute to cellular damage, inflammation, and endothelial dysfunction.[1][4] Consequently, strategies to mitigate the detrimental effects of α-ketoaldehydes have emerged as a promising avenue for the development of novel diabetes medications. This document provides an overview of the role of α-ketoaldehydes as therapeutic targets and detailed protocols for the synthesis and evaluation of compounds designed to counteract their effects.

The primary therapeutic strategies targeting MGO include:

  • MGO Scavenging: Direct chemical trapping of MGO by scavenger compounds to prevent its reaction with proteins and other biomolecules.

  • Enhancement of MGO Detoxification: Upregulation of the glyoxalase system, primarily the enzyme glyoxalase 1 (GLO1), which is the main pathway for MGO detoxification in the body.[5]

Signaling Pathways and Mechanisms of Action

The pathological effects of MGO and the protective mechanisms of MGO scavengers and GLO1 inducers can be visualized in the following signaling pathway.

MGO_Pathway cluster_glycolysis Glycolysis cluster_pathology Pathological Effects cluster_detoxification Detoxification & Therapeutic Intervention Glucose Glucose MGO MGO Glucose->MGO Increased in Hyperglycemia AGEs AGEs MGO->AGEs Glycation of Proteins, Lipids, DNA GLO1 Glyoxalase 1 (GLO1) MGO->GLO1 Detoxification Cellular_Damage Cellular Damage & Inflammation AGEs->Cellular_Damage Diabetic_Complications Diabetic Complications Cellular_Damage->Diabetic_Complications D_Lactate D-Lactate GLO1->D_Lactate MGO_Scavengers MGO Scavengers (e.g., Aminoguanidine) MGO_Scavengers->MGO Trapping GLO1_Inducers GLO1 Inducers (e.g., Resveratrol/Hesperetin) GLO1_Inducers->GLO1 Upregulation Aminoguanidine_Synthesis start Start suspend Suspend 9g Aminoguanidine Carbonate in 20ml Anhydrous Ethanol start->suspend add_hcl Slowly add 6ml conc. HCl in 10ml Anhydrous Ethanol suspend->add_hcl stir Stir at Room Temperature for 1 hour add_hcl->stir heat Heat to Dissolve Solid stir->heat cool Cool to Room Temperature and Refrigerate Overnight heat->cool crystals Collect White Crystals of Aminoguanidine Hydrochloride cool->crystals end End crystals->end MGO_Scavenging_Assay start Start prepare_mixture Prepare reaction mixture: 1ml BSA (20 mg/ml) 1ml MGO (60 mM) 1ml Phosphate Buffer start->prepare_mixture add_compound Add 1ml of Test Compound (various concentrations) prepare_mixture->add_compound incubate Incubate at 37°C for 7 days in the dark add_compound->incubate measure_fluorescence Measure Fluorescence (Excitation: 370 nm, Emission: 440 nm) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition of AGE Formation measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

References

Application Notes and Protocols: 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde and its Analogs in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 3,5-dimethoxyphenyl precursors. The focus is on the synthesis of potent and selective COX-2 inhibitors, a critical target in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. While the specific use of 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde is not extensively documented in readily available literature, the closely related and more commonly utilized 3,5-dimethoxybenzaldehyde serves as a key starting material for the synthesis of a promising class of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives.

This document details the synthetic protocols, quantitative biological data, and relevant pathway diagrams to guide researchers in the design and execution of experiments for the discovery of novel anti-inflammatory agents.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo biological activity of a series of synthesized N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives.

Table 1: In Vitro COX-1/COX-2 Inhibition and In Vivo Anti-inflammatory Activity

Compound IDR-groupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition)
3a H>1000.68>147.0670.45
3b 4-OCH3>1000.71>140.85-
3d 4-F>1000.08>1250.0084.09
3g 4-Cl>1000.06>1666.6779.54
3j 3-NO2>1000.24>416.67-
3k 4-NO2>1000.12>833.33-
Ibuprofen -12.518.20.6965.90
Celecoxib ->1000.05>2000-

*Data extracted from the abstract of Kaur, A., et al. (2018). Arch Pharm (Weinheim).[1][2]

Table 2: Ulcerogenic Activity of Selected Compounds

Compound IDDose (mg/kg)Ulcer Index
3a 302.60 ± 0.24
3d 301.80 ± 0.20
3g 301.20 ± 0.13
Ibuprofen 10020.25 ± 1.50
Control -0

*Data extracted from the abstract of Kaur, A., et al. (2018). Arch Pharm (Weinheim).[1]

Experimental Protocols

Note: The following protocol is a representative synthetic method for the preparation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives based on established organic synthesis techniques for benzoxazole and benzamide formation. The starting material is assumed to be 3,5-dimethoxybenzaldehyde due to the lack of available experimental details for the use of this compound in the primary literature.

Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)-5-nitrobenzoxazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.54 g, 10 mmol) and 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) (20 g) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 140-150 °C with constant stirring for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-(3,5-dimethoxyphenyl)-5-nitrobenzoxazole.

Protocol 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve the synthesized 2-(3,5-dimethoxyphenyl)-5-nitrobenzoxazole (3.0 g, 10 mmol) in ethanol (100 mL).

  • Catalyst Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (11.28 g, 50 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 3-4 hours.

  • Neutralization: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO3) until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain 5-amino-2-(3,5-dimethoxyphenyl)benzoxazole.

Protocol 3: Synthesis of N-(2-(3,5-Dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-amino-2-(3,5-dimethoxyphenyl)benzoxazole (0.27 g, 1 mmol) in dry pyridine (10 mL).

  • Acylation: Cool the solution in an ice bath and add the desired benzoyl chloride derivative (e.g., 4-fluorobenzoyl chloride, 1.1 mmol) dropwise with stirring.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

  • Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivative.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Benzoxazole Formation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Amide Coupling A 3,5-Dimethoxybenzaldehyde C 2-(3,5-Dimethoxyphenyl)-5-nitrobenzoxazole A->C B 2-Amino-4-nitrophenol B->C D 5-Amino-2-(3,5-dimethoxyphenyl)benzoxazole C->D SnCl2.2H2O F N-(2-(3,5-Dimethoxyphenyl)benzoxazole-5-yl)benzamide (Final Product) D->F E R-Benzoyl Chloride E->F Pyridine

Caption: Synthetic pathway for N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives.

Experimental_Workflow start Start: Synthesis of Intermediates synthesis Synthesis of N-benzoxazole-benzamide Derivatives start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (COX-1/COX-2 Inhibition Assays) purification->in_vitro in_vivo In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema) in_vitro->in_vivo safety Ulcerogenic Activity Assessment in_vivo->safety end End: Lead Compound Identification safety->end

Caption: Experimental workflow for synthesis and evaluation of bioactive benzoxazole derivatives.

References

Application Notes and Protocols: Palladium-Catalyzed α-Arylation of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed α-arylation of carbonyl compounds stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group. This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides a detailed overview, experimental protocols, and troubleshooting guidance for this critical reaction.

Introduction to α-Arylation of Carbonyl Compounds

The α-arylation of carbonyl compounds is a cross-coupling reaction that typically involves the reaction of an enolate or enolate equivalent with an aryl halide or pseudohalide in the presence of a palladium catalyst. The development of sophisticated ligand systems, particularly bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has dramatically expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of carbonyl substrates with diverse aryl partners under increasingly mild conditions.[1][2]

General Reaction Scheme:

Key components of the reaction include:

  • Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes are commonly used.

  • Ligand: Crucial for catalyst stability and reactivity. Buchwald's biarylphosphines (e.g., XPhos, SPhos) and NHCs are highly effective.

  • Base: Required for the in situ generation of the enolate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[3]

  • Solvent: Aprotic solvents such as toluene, dioxane, and THF are frequently employed.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of carbonyl compounds proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or enolate coordination and deprotonation), and reductive elimination.[4][5]

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L ArPd(II)XL ArPd(II)XL Pd(0)L->ArPd(II)XL Oxidative Addition Oxidative_Addition Oxidative Addition Oxidative_Addition->ArPd(II)XL ArPd(II)XL->Pd(0)L Reductive Elimination ArPd(II)(enolate)L ArPd(II)(enolate)L ArPd(II)XL->ArPd(II)(enolate)L Ligand Exchange Transmetalation Transmetalation Transmetalation->ArPd(II)(enolate)L ArPd(II)(enolate)L->ArPd(II)XL Coordination & Deprotonation Reductive_Elimination Reductive Elimination ArPd(II)(enolate)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product α-Aryl Carbonyl Product Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Enolate Enolate Enolate->Transmetalation Base_HX Base-H+X-

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of carbonyl compounds.

Application Notes and Protocols

This section provides detailed protocols for the α-arylation of common carbonyl substrates. General laboratory safety precautions should always be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment. Many of the reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

α-Arylation of Ketones

The α-arylation of ketones is a widely used transformation for the synthesis of α-aryl ketones, which are prevalent in medicinal chemistry.

General Experimental Workflow:

Experimental Workflow Start Start Reagents Weigh Pd precatalyst, ligand, and base in a glovebox. Start->Reagents Assembly Add solvent, aryl halide, and ketone. Reagents->Assembly Reaction Heat the reaction mixture under inert atmosphere. Assembly->Reaction Quench Cool to room temperature and quench the reaction. Reaction->Quench Workup Perform aqueous workup and extract the product. Quench->Workup Purification Purify by column chromatography. Workup->Purification End End Purification->End

Caption: General workflow for a typical α-arylation experiment.

Protocol 1: α-Arylation of Acetophenone with 4-Chlorotoluene

This protocol is adapted from literature procedures for the α-arylation of aryl ketones.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Acetophenone

  • 4-Chlorotoluene

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a 25 mL Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol).

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Toluene (5 mL) is added, followed by acetophenone (120 mg, 1.0 mmol) and 4-chlorotoluene (177 mg, 1.4 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 16-24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl ketone.

Aryl HalideKetoneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePropiophenonePd(OAc)₂ (1)2-Methyl-2'-dicyclohexylphosphinobiphenyl (1.5)NaOtBuToluene1002491[7]
Bromobenzene2-Methyl-3-pentanonePd₂(dba)₃ (1.5)BINAP (3.6)NaOtBuTHF701885[8]
4-BromoanisoleCyclohexanonePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBuToluene80495[8]
α-Arylation of Esters

The α-arylation of esters provides a direct route to α-aryl esters, which are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[9][10]

Protocol 2: Synthesis of (±)-Naproxen tert-Butyl Ester

This protocol is based on the synthesis of NSAID derivatives via α-arylation of esters.[9][11]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • tert-Butyl propionate

  • 2-Bromo-6-methoxynaphthalene

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2 mol%).

  • Add toluene (2 mL), followed by tert-butyl propionate (144 mg, 1.1 mmol) and 2-bromo-6-methoxynaphthalene (237 mg, 1.0 mmol).

  • Cool the mixture to 0 °C and add LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Purify the residue by column chromatography to yield (±)-naproxen tert-butyl ester. A reported yield for this transformation is 79%.[9]

Aryl HalideEsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methoxynaphthalenetert-Butyl propionatePd(OAc)₂ (1)2-(Di-t-butylphosphino)biphenyl (2)LiHMDSTolueneRT2479[9]
4-Bromobiphenyltert-Butyl propionatePd(OAc)₂ (1)2-(Di-t-butylphosphino)biphenyl (2)LiHMDSTolueneRT2486[9]
4-ChlorotolueneMethyl isobutyratePd₂(dba)₃ (1.5)P(tBu)₃ (3)NaHMDSToluene802488[3]
α-Arylation of Amides

The direct α-arylation of amides is more challenging due to the higher pKa of the α-protons. However, with the development of highly active catalyst systems, this transformation has become more accessible.[12]

Protocol 3: α-Arylation of N,N-Dimethylacetamide with Bromobenzene

This protocol is a representative example of the intermolecular α-arylation of amides.[13]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • N,N-Dimethylacetamide

  • Bromobenzene

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (1.1 mg, 0.005 mmol, 1 mol%), IPr·HCl (4.2 mg, 0.01 mmol, 2 mol%), and NaOtBu (67 mg, 0.7 mmol).

  • The vial is sealed and removed from the glovebox.

  • 1,4-Dioxane (1 mL), N,N-dimethylacetamide (44 mg, 0.5 mmol), and bromobenzene (79 mg, 0.5 mmol) are added via syringe.

  • The reaction is heated to 100 °C for 12-18 hours.

  • After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to give the α-arylated amide.

Aryl HalideAmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneN,N-DiethylacetamidePd(OAc)₂ (2.5)Indole-based phosphine (5)LiOtBuToluene1101292[14]
4-ChloroanisoleN,N-DimethylacetamidePd₂(dba)₃ (2)BINAP (6)KHMDSDioxane1001865[5]
2-BromopyridineN,N-DimethylpropionamidePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1002482[12]

Troubleshooting

Common issues in palladium-catalyzed α-arylation reactions include low conversion, formation of side products, and catalyst decomposition.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure anaerobic and anhydrous conditions. Screen different palladium sources and ligands.
Insufficiently strong baseUse a stronger base (e.g., LiHMDS instead of K₃PO₄). The choice of base is critical and substrate-dependent.[6]
Poor substrate solubilityScreen different solvents or use a co-solvent.[15]
Sterically hindered substratesUse a more active catalyst system with bulkier ligands (e.g., Buchwald's G3 or G4 pre-catalysts).
Diarylation High reactivity of the mono-arylated productUse a larger excess of the carbonyl starting material. Lower the reaction temperature. Use a less active catalyst system.
Hydrodehalogenation Presence of a hydrogen sourceEnsure anhydrous conditions. Use a non-protic solvent. This side reaction can sometimes be promoted by certain ligands.[16]
Aldol Condensation Self-condensation of the carbonyl substrateUse a non-nucleophilic, sterically hindered base. Add the base slowly at a lower temperature.[6]
Catalyst Decomposition High temperature, presence of oxygenLower the reaction temperature. Ensure a strictly inert atmosphere. Use a more stable pre-catalyst.

Safety Considerations

Palladium-catalyzed cross-coupling reactions can be exothermic, and appropriate precautions should be taken, especially on a larger scale. Some reagents, such as strong bases and phosphine ligands, are pyrophoric and/or toxic and should be handled with care under an inert atmosphere. Solvents like dioxane and THF can form explosive peroxides and should be tested and purified if necessary before use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The primary purification methods for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities present in the crude product. For mixtures with closely related impurities, column chromatography is often the preferred initial step. Recrystallization is an excellent final step to obtain highly pure crystalline material.

Q2: What is the expected appearance and stability of purified this compound?

A2: Purified this compound is typically a solid. Due to the presence of the α-keto aldehyde functional group, this compound may be susceptible to hydration and oxidation. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to minimize degradation.

Q3: What are the common impurities I might encounter?

A3: Without a specific synthetic route, common impurities are speculative but can be inferred based on related syntheses. Potential impurities could include:

  • Starting materials: Unreacted 3,5-dimethoxyacetophenone or other precursors.

  • Over-oxidation products: 3,5-dimethoxyphenylglyoxylic acid.

  • Side-reaction products: Aldol condensation products or other self-condensation products.

  • Residual solvents: Solvents used in the reaction and workup.

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally not recommended for this compound. Aryl α-keto aldehydes can be thermally labile and may decompose or polymerize at the high temperatures required for distillation, even under reduced pressure.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem 1: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.

  • Possible Cause: The compound may be strongly adsorbed to the silica gel, or it may be degrading on the acidic silica surface.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A mixture of ethyl acetate and hexanes is a good starting point. For very polar compounds, adding a small amount of methanol (0.5-1%) to a dichloromethane or ethyl acetate eluent can be effective.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine. You can prepare this by flushing the packed column with a hexane solution containing 1-2% triethylamine before loading your sample.

    • Alternative Stationary Phases: If the compound is still immobile, consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel (C18).

Problem 2: My compound is streaking on the TLC plate and the column fractions are impure.

  • Possible Cause: This could be due to sample overloading, compound degradation on the silica, or the presence of very polar impurities.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Check for Degradation: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If degradation is observed, a deactivated stationary phase is recommended.

    • Pre-adsorb the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This dry-loaded sample can then be carefully added to the top of your column, which often results in better separation.

Problem 3: The fractions containing my product are contaminated with a close-running impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Systematically test different solvent mixtures to find an eluent that maximizes the separation factor (ΔRf) between your product and the impurity on a TLC plate.

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, a different stationary phase (e.g., alumina, or reverse-phase) might provide the necessary selectivity.

Recrystallization

Problem 1: My compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is not supersaturated. This could be because too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again slowly.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystal growth.

    • Change the Solvent System: If the compound is still soluble, you may need to use a different solvent or a solvent pair. For a solvent pair, dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution above its melting point.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Solvent: Choose a recrystallization solvent with a lower boiling point.

    • Use a More Dilute Solution: Re-heat the solution to dissolve the oil, add more of the same solvent, and then allow it to cool more slowly.

    • Slow Cooling: Insulate the flask to ensure very slow cooling, which can favor crystal formation over oiling out.

Problem 3: The recrystallized product is not pure.

  • Possible Cause: Impurities may have co-crystallized with the product, or the crystals were not washed properly.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform another recrystallization, ensuring slow crystal growth to allow for the formation of a more ordered crystal lattice that excludes impurities.

    • Proper Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Ensure the solvent is ice-cold to minimize dissolving the product.

    • Charcoal Treatment: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent can be determined by TLC analysis to achieve an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica bed using a pipette.

    • Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

As no specific quantitative data for the purification of this compound was found in the literature search, a table of hypothetical purification outcomes is provided for illustrative purposes.

Purification MethodStarting Mass (g)Final Mass (g)Purity (by NMR, %)Recovery (%)Notes
Column Chromatography5.03.5>9570Eluent: 10% EtOAc in Hexanes
Recrystallization (Ethanol)3.52.8>9980From the product of chromatography

Visualizations

Purification_Workflow crude Crude Product column Silica Gel Column Chromatography crude->column recrystallize Recrystallization column->recrystallize Partially Pure Product impurities1 Impurities column->impurities1 Separated pure Pure Product (>99%) recrystallize->pure impurities2 Mother Liquor (contains impurities) recrystallize->impurities2 Removed by filtration

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start No Crystals Form q1 Is the solution cloudy? start->q1 a1_yes Oiling out q1->a1_yes Yes a1_no Solution is clear q1->a1_no No action3 Use lower boiling solvent or more dilute solution a1_yes->action3 action1 Reduce solvent volume (Evaporate) a1_no->action1 action2 Induce crystallization (Scratch/Seed) action1->action2 end Crystals Form action2->end action3->end

Caption: Troubleshooting logic for common recrystallization problems.

Thermal and chemical stability of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal and chemical stability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. Based on data for the compound and structurally similar aromatic aldehydes, the following conditions are recommended.

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C. For short-term storage, 2-8°C may be acceptable.Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The aldehyde functionality can be susceptible to oxidation. An inert atmosphere prevents this.
Container Keep container tightly closed and sealed in a dry, well-ventilated place.Prevents contamination from atmospheric moisture and other reactive gases.
Light Exposure Store in the dark or in a light-resistant container.Some aromatic aldehydes are photosensitive.

Q2: What are the known chemical incompatibilities of this compound?

A2: While specific incompatibility data for this exact compound is limited, based on the reactivity of aldehydes and related compounds, it is prudent to avoid contact with the following substances:

Incompatible AgentPotential Hazard
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Strong Reducing Agents Can cause exothermic reactions.
Strong Acids and Bases Can catalyze aldol condensation, polymerization, or other degradation reactions.
Metals Certain metals can catalyze oxidation or other reactions.
Air Prolonged exposure can lead to oxidation of the aldehyde group. Vapors may form explosive mixtures with air.

Q3: My sample of this compound has changed color. Is it still usable?

A3: A change in color, such as yellowing, often indicates degradation or the presence of impurities. Aldehydes can be prone to oxidation or polymerization over time, which can result in colored byproducts. It is recommended to assess the purity of the sample using an appropriate analytical technique (e.g., HPLC, NMR) before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh, pure sample.

Q4: What are the primary degradation pathways for aromatic α-ketoaldehydes like this one?

A4: Aromatic α-ketoaldehydes can undergo several degradation pathways, particularly under stress conditions. Potential pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can react to form a primary alcohol and a carboxylic acid.

  • Aldol Condensation: Under acidic or basic conditions, the molecule can react with itself or other carbonyl-containing compounds.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify that the compound has been stored under the recommended conditions (see FAQ A1).

    • Check the purity of your sample using a suitable analytical method (e.g., HPLC, LC-MS, or NMR).

    • If degradation is confirmed, obtain a fresh batch of the compound.

    • Ensure all solvents and reagents used in the experiment are pure and free of contaminants that could induce degradation (e.g., peroxides in ethers).

Issue 2: Low yield in a reaction involving this compound.

  • Possible Cause: The compound may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Review the reaction conditions (temperature, pH, solvent, reaction time).

    • Consider if any of the reagents are incompatible with the aldehyde functionality (see FAQ A2).

    • If possible, perform the reaction under an inert atmosphere to prevent oxidation.

    • Analyze reaction aliquots at different time points to monitor for the appearance of degradation products.

Issue 3: Formation of an insoluble precipitate during storage or in a reaction mixture.

  • Possible Cause: Polymerization of the aldehyde.

  • Troubleshooting Steps:

    • Attempt to dissolve the precipitate in a range of solvents to assess its solubility.

    • Characterize the precipitate if possible (e.g., using IR spectroscopy) to confirm if it is a polymer.

    • To prevent polymerization, ensure the compound is stored under strictly anhydrous and oxygen-free conditions at low temperatures.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., low yield, side products) check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_conditions 2. Review Experimental Conditions (Temp, pH, Atmosphere) purity_ok->check_conditions Yes new_reagent Source Fresh Reagent purity_ok->new_reagent No conditions_ok Conditions Appropriate? check_conditions->conditions_ok modify_conditions 3. Modify Conditions (e.g., lower temp, inert gas) conditions_ok->modify_conditions No re_run Re-run Experiment conditions_ok->re_run Yes modify_conditions->re_run end_success Experiment Successful re_run->end_success end_fail Consult Further Literature re_run->end_fail new_reagent->check_purity

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental Protocols

To formally assess the stability of this compound, forced degradation studies and thermal analysis are recommended.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for determining the intrinsic stability of a compound and identifying potential degradation products. The following are general protocols for stress testing.

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80°C) for a specified period.

    • At various time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.

ForcedDegradation cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photo->analysis compare Compare Stressed Samples to Control analysis->compare report Identify Degradation Products & Pathways compare->report

Caption: Workflow for a forced degradation study.

Protocol 2: Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound.

Objective: To determine the decomposition temperature and identify thermal events (e.g., melting, decomposition) of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Perform the analysis under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

DSC Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 400°C).

  • Record the heat flow as a function of temperature. Endothermic peaks may indicate melting or evaporation, while exothermic peaks often indicate decomposition.

Data Presentation:

The results from these analyses can be summarized as follows:

Table 1: Summary of Thermal Analysis Data

Analysis Parameter Observed Value (°C)
TGA Onset of Decomposition (Tonset) To be determined
Temperature of Max. Weight Loss To be determined
DSC Melting Point (Tm) To be determined

| | Decomposition Exotherm (Td) | To be determined |

Identifying and minimizing side products in 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. The information focuses on identifying and minimizing the formation of side products to improve yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Riley oxidation method with selenium dioxide.

Question: My reaction yield is very low, or I'm recovering mostly unreacted starting material (3',5'-dimethoxyacetophenone). What are the possible causes?

Answer: Low conversion of the starting material can be attributed to several factors:

  • Insufficient Oxidant: Ensure that at least a stoichiometric amount of selenium dioxide (SeO₂) is used. It is common to use a slight excess to drive the reaction to completion.

  • Reaction Temperature: The Riley oxidation typically requires elevated temperatures. If the temperature is too low, the reaction rate will be significantly reduced. Conversely, excessively high temperatures can lead to degradation and the formation of side products. A typical reflux in a solvent like dioxane is often employed.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reagents: Ensure that the 3',5'-dimethoxyacetophenone is pure and the selenium dioxide is of high quality. Impurities can interfere with the reaction.

Question: I observe a red or black precipitate in my reaction flask. What is it and how do I handle it?

Answer: The formation of a red or black precipitate is characteristic of elemental selenium (Se), which is a byproduct of the oxidation of the methylene group by SeO₂.[1] This is a good indication that the reaction is proceeding. The selenium can be removed by filtration after the reaction is complete and has cooled to room temperature.

Question: Besides unreacted starting material, I have an impurity that is difficult to separate from my desired product. What could this side product be?

Answer: A common side product in the oxidation of ketones is the over-oxidation of the desired α-ketoaldehyde to the corresponding carboxylic acid, in this case, 3,5-dimethoxyphenylglyoxylic acid. This can occur if the reaction conditions are too harsh or if water is present in the reaction mixture.

Question: How can I minimize the formation of 3,5-dimethoxyphenylglyoxylic acid?

Answer: To minimize over-oxidation:

  • Control Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed and before significant amounts of the over-oxidized product are formed.

  • Anhydrous Conditions: While some Riley oxidations are performed in aqueous dioxane, minimizing the amount of water can help reduce the formation of the carboxylic acid byproduct.

  • Temperature Control: Avoid excessively high temperatures, which can promote over-oxidation.

Question: What is the best method to purify the final product, this compound?

Answer:

  • Filtration: The first step after the reaction is to filter off the elemental selenium precipitate.

  • Column Chromatography: The most effective method for separating the desired product from unreacted starting material and polar side products like 3,5-dimethoxyphenylglyoxylic acid is flash column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from ketones and other non-carbonyl compounds by forming a solid bisulfite adduct.[2] This adduct can be filtered off and then the aldehyde can be regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

Quantitative Data on Reaction Conditions

The following table provides an illustrative summary of how reaction parameters can influence the yield of this compound and the formation of the primary side product, 3,5-dimethoxyphenylglyoxylic acid. Note: These are representative values and actual results may vary.

Parameter Condition Yield of Desired Product (%) Formation of 3,5-dimethoxyphenylglyoxylic acid (%) Notes
Temperature 80 °C655Lower temperature may lead to incomplete reaction.
100 °C (Reflux)8010Optimal temperature for many Riley oxidations.
120 °C7020Higher temperatures can increase over-oxidation.
Reaction Time 4 hours605Incomplete conversion of starting material likely.
8 hours8212Optimal time for maximizing product yield.
16 hours7520Increased formation of over-oxidation product with prolonged time.
SeO₂ Stoichiometry 1.0 eq.708May result in incomplete reaction.
1.2 eq.8510A slight excess often improves yield.
2.0 eq.8015Large excess may not significantly improve yield and increases waste.

Experimental Protocols

Synthesis of this compound via Riley Oxidation

This protocol describes a general procedure for the selenium dioxide oxidation of 3',5'-dimethoxyacetophenone.

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-dimethoxyacetophenone (1.0 eq.) in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).

  • Add selenium dioxide (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete in 6-10 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the cooled reaction mixture through a pad of celite to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Reaction Pathway and Side Reactions

Synthesis_Pathway Start 3',5'-Dimethoxyacetophenone Product This compound (Desired Product) Start->Product Riley Oxidation Se_Byproduct Selenium (Se) (Precipitate) Oxidant SeO₂ Oxidant->Product Oxidant->Se_Byproduct Reduction Side_Product 3,5-Dimethoxyphenylglyoxylic Acid (Over-oxidation) Product->Side_Product Further Oxidation (Excess SeO₂, H₂O)

Caption: Reaction scheme for the synthesis of this compound.

References

Optimization of reaction conditions to improve 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. The primary synthetic route discussed is the selenium dioxide (SeO2) oxidation of 3',5'-dimethoxyacetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via selenium dioxide oxidation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Selenium Dioxide1. Use freshly opened or properly stored SeO2. The quality of SeO2 is crucial for the reaction's success.
2. Insufficient Reaction Time or Temperature2. Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress by TLC.
3. Impure Starting Material (3',5'-Dimethoxyacetophenone)3. Verify the purity of the starting material by NMR or melting point. Purify by recrystallization or distillation if necessary.
4. Inefficient Removal of Selenium Byproduct4. Ensure complete precipitation and removal of red amorphous selenium after the reaction, as it can interfere with product isolation.
Formation of Side Products 1. Over-oxidation1. Use a stoichiometric amount of SeO2. Prolonged reaction times or excessive SeO2 can lead to the formation of the corresponding carboxylic acid.
2. Polymerization of the Product2. The product, an α-keto-aldehyde, can be prone to polymerization, especially upon standing. It is often isolated as its more stable hydrate.[1]
Difficulty in Product Isolation 1. Product is a viscous oil or gel1. The product may not crystallize easily. Distillation under reduced pressure is a common purification method.[1]
2. Co-elution with Starting Material during Chromatography2. Optimize the solvent system for column chromatography to achieve better separation.
Reaction Turns Black 1. Decomposition of Selenium Dioxide1. This can indicate overheating. Ensure the reaction temperature is controlled.
2. Formation of finely divided black selenium2. This is a normal byproduct of the reaction. It should be filtered off after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the oxidation of the α-methyl group of a substituted acetophenone. For the synthesis of this compound, the starting material would be 3',5'-dimethoxyacetophenone, and the oxidizing agent of choice is selenium dioxide (SeO2).[2][3][4] This reaction is a type of Riley oxidation.[5][6]

Q2: Why is selenium dioxide used for this oxidation?

A2: Selenium dioxide is a specific oxidizing agent for converting the α-methylene or methyl group adjacent to a carbonyl group into a 1,2-dicarbonyl compound.[2][4][6] It is highly effective for this transformation with acetophenones.

Q3: What are the main safety precautions when working with selenium dioxide?

A3: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[2][4] Avoid inhalation of dust and contact with skin and eyes. Red amorphous selenium is a byproduct and should also be handled carefully.

Q4: My product seems to be unstable. How can I store it?

A4: Phenylglyoxals and their derivatives can polymerize upon standing.[1] A common strategy is to convert the product to its more stable hydrate by treating it with water.[1] The hydrate can often be a crystalline solid, which is easier to handle and store.

Q5: What solvents are suitable for this reaction?

A5: Dioxane with a small amount of water is a commonly used solvent system for the SeO2 oxidation of acetophenones.[1][7] Ethyl alcohol can also be used.[1][7]

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting acetophenone spot and the appearance of a new, more polar product spot will indicate the reaction's progress. The precipitation of red selenium is also an indicator that the reaction is proceeding.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal using selenium dioxide.[1]

Materials:

  • 3',5'-Dimethoxyacetophenone

  • Selenium Dioxide (SeO2)

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (optional, for filtration)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.0 - 1.1 molar equivalents) to the dioxane, followed by a small amount of water (e.g., for every 100 ml of dioxane, add 3-4 ml of water).

  • Dissolution: Heat the mixture gently with stirring until the selenium dioxide dissolves completely.

  • Starting Material Addition: Add 3',5'-dimethoxyacetophenone (1.0 molar equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux with vigorous stirring. The reaction progress can be monitored by TLC. A typical reaction time is 4-6 hours. During the reaction, a red precipitate of amorphous selenium will form.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Decant or filter the hot solution to remove the precipitated selenium. Washing the selenium with a small amount of hot dioxane can help recover any adsorbed product. Using a pad of diatomaceous earth can aid in the filtration of finely divided selenium.

    • Combine the filtrate and washings.

  • Solvent Removal: Remove the dioxane and water under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1] For conversion to the hydrate, the crude product can be dissolved in hot water and allowed to crystallize upon cooling.[1]

Data Presentation

Table 1: Reaction Parameters for Phenylglyoxal Synthesis (Model Reaction)

Starting MaterialOxidizing AgentMolar Ratio (Ketone:SeO2)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AcetophenoneSeO21:1Dioxane/WaterReflux469-72Organic Syntheses[1]
AcetophenoneSeO22:1Dioxane/Water (10% v/v)90Not specified>98ResearchGate[7]
AcetophenoneSeO22:1Ethanol/Water (10% v/v)90Not specified>98ResearchGate[7]

Visualizations

Reaction_Pathway start 3',5'-Dimethoxyacetophenone product This compound start->product Reflux reagent SeO2 Dioxane/Water reagent->product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix SeO2, Dioxane, Water B 2. Add 3',5'-Dimethoxyacetophenone A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and filter off Selenium C->D E 5. Remove solvent (Rotovap) D->E F 6. Vacuum Distillation or Column Chromatography E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Product Yield? Check_Reagents Check Purity of Starting Material and activity of SeO2 Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No Check_Conditions Verify Reaction Time and Temperature Check_Reagents->Check_Conditions Over_Oxidation Reduce reaction time or amount of SeO2 Side_Products->Over_Oxidation Yes Polymerization Convert to hydrate for stability Side_Products->Polymerization Product is a gel

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting common issues in aryl-alpha-ketoaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of aryl-alpha-ketoaldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl-alpha-ketoaldehydes?

A1: The most prevalent methods for the synthesis of aryl-alpha-ketoaldehydes are the Kornblum oxidation of α-halo ketones and the Riley oxidation of aryl ketones. The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) to oxidize α-halo ketones to the desired α-ketoaldehydes.[1][2] The Riley oxidation employs selenium dioxide (SeO₂) to oxidize the α-methylene group of an aryl ketone to a carbonyl group, yielding the 1,2-dicarbonyl compound.[3][4][5]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in aryl-alpha-ketoaldehyde synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions include over-oxidation, aldol condensation, or rearrangements.

  • Product Instability: Aryl-alpha-ketoaldehydes can be unstable, especially during workup and purification, leading to degradation.

  • Starting Material Quality: Impurities in the starting aryl ketone or α-halo ketone can interfere with the reaction.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control of reaction conditions. For Riley oxidations, using a catalytic amount of SeO₂ with a co-oxidant can reduce side reactions.[5] In Kornblum oxidations, maintaining a consistent temperature is crucial to prevent decomposition of the intermediate alkoxysulfonium salt. The choice of base and solvent can also significantly impact the reaction's selectivity.

Q4: What are the best practices for purifying aryl-alpha-ketoaldehydes?

A4: Purification can be challenging due to the reactivity of the aldehyde group. Common purification techniques include:

  • Chromatography: Flash column chromatography on silica gel is a standard method.[3] A non-polar eluent system is often preferred to minimize contact time with the stationary phase.

  • Bisulfite Adduct Formation: Aldehydes can be selectively precipitated from a reaction mixture by forming a solid bisulfite adduct. This adduct can then be isolated and the aldehyde regenerated under basic conditions.[6][7] This method is particularly useful for removing non-aldehyde impurities.[6]

  • Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method.

Q5: My aryl-alpha-ketoaldehyde product seems to be degrading during storage. How can I improve its stability?

A5: Aryl-alpha-ketoaldehydes are prone to oxidation and polymerization. To enhance stability:

  • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

  • Keep the product at low temperatures (-20°C is recommended).

  • Protect from light.

  • Consider converting the aldehyde to a more stable derivative, such as an acetal, if it is not to be used immediately. The aldehyde can be regenerated when needed.

Troubleshooting Guides

Issue 1: Low Yield in Riley Oxidation of Aryl Ketones

Symptoms:

  • Low conversion of the starting aryl ketone.

  • A complex mixture of products is observed by TLC or NMR.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Selenium Dioxide Use freshly sublimed or high-purity selenium dioxide. SeO₂ is hygroscopic and can lose activity over time.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the substrate. A typical starting point is refluxing in dioxane (around 100°C).[3] If the reaction is sluggish, a higher boiling solvent or a sealed tube to increase pressure and temperature may be necessary.
Insufficient Reaction Time Monitor the reaction progress by TLC. Riley oxidations can be slow, sometimes requiring several hours to reach completion.[3]
Formation of Insoluble Selenium Byproducts Elemental selenium (a red or black precipitate) is a byproduct of the reaction.[4] This can coat the starting material and hinder the reaction. Ensure vigorous stirring to maintain a good suspension.
Over-oxidation to Carboxylic Acids While less common for ketones, over-oxidation can occur. Using a slight excess of the aryl ketone or carefully controlling the stoichiometry of SeO₂ can mitigate this.

Troubleshooting Workflow for Low Yield in Riley Oxidation

G Troubleshooting Low Yield in Riley Oxidation start Low Yield in Riley Oxidation check_reagents Verify Reagent Quality (Fresh SeO2?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions check_stirring Ensure Vigorous Stirring check_conditions->check_stirring tlc_analysis Analyze Reaction Mixture by TLC check_stirring->tlc_analysis incomplete_rxn Incomplete Reaction? tlc_analysis->incomplete_rxn side_products Multiple Side Products? tlc_analysis->side_products incomplete_rxn->side_products No optimize_temp Optimize Temperature incomplete_rxn->optimize_temp Yes filter_se Filter to Remove Selenium side_products->filter_se Selenium Precipitate adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry Yes increase_time Increase Reaction Time optimize_temp->increase_time success Improved Yield increase_time->success modify_solvent Consider Alternative Solvent modify_solvent->success filter_se->success adjust_stoichiometry->modify_solvent

Caption: Troubleshooting logic for low yields in Riley oxidation.

Issue 2: Difficulty in Purifying the Aryl-Alpha-Ketoaldehyde

Symptoms:

  • Streaking on TLC plates.

  • Co-elution of impurities during column chromatography.

  • Product degradation on the column.

Possible Causes & Solutions:

CauseRecommended Solution
Product Polarity The dicarbonyl nature of the product can lead to strong interactions with silica gel. Consider using a less polar stationary phase like alumina or a gradient elution with a less polar solvent system.
Reactivity on Silica Gel The acidic nature of silica gel can catalyze side reactions. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Formation of Hydrates/Hemiacetals The aldehyde can exist in equilibrium with its hydrate or form hemiacetals with alcohol solvents. Ensure all solvents are anhydrous and consider using non-alcoholic solvents for workup and chromatography.
Presence of Unreacted Starting Material If the starting aryl ketone has a similar polarity to the product, separation can be difficult. Optimize the reaction to drive it to completion or use an alternative purification method.
Impure Product after Chromatography Utilize the bisulfite adduct purification method to selectively isolate the aldehyde from other organic impurities.

Experimental Protocol: Purification via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the NaHSO₃ solution to the organic solution and stir vigorously for 1-2 hours.

    • The bisulfite adduct of the aldehyde will precipitate as a white solid.[6]

    • Collect the solid by filtration and wash with the organic solvent to remove non-aldehydic impurities.

  • Aldehyde Regeneration:

    • Suspend the filtered bisulfite adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and water.

    • Add a saturated aqueous solution of sodium bicarbonate or sodium carbonate dropwise with stirring until the solution becomes basic (pH > 8).

    • The aldehyde will be regenerated and dissolve in the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified aryl-alpha-ketoaldehyde.[6]

Workflow for Purification of Aryl-Alpha-Ketoaldehydes

G Purification Workflow for Aryl-Alpha-Ketoaldehydes start Crude Reaction Mixture column_chromatography Column Chromatography start->column_chromatography bisulfite_purification Bisulfite Adduct Purification start->bisulfite_purification distillation Distillation start->distillation check_purity Check Purity (TLC/NMR) column_chromatography->check_purity adduct_formation Form Bisulfite Adduct bisulfite_purification->adduct_formation pure_product Pure Aryl-Alpha-Ketoaldehyde distillation->pure_product check_purity->pure_product Pure degradation Product Degradation? check_purity->degradation Impure deactivate_silica Deactivate Silica Gel degradation->deactivate_silica Yes change_eluent Change Eluent System degradation->change_eluent No deactivate_silica->column_chromatography change_eluent->column_chromatography regenerate_aldehyde Regenerate Aldehyde adduct_formation->regenerate_aldehyde regenerate_aldehyde->pure_product

Caption: Decision tree for selecting a purification method.

Data Summary

Table 1: Comparison of Common Oxidation Methods for Aryl-Alpha-Ketoaldehyde Synthesis

FeatureKornblum OxidationRiley Oxidation
Starting Material α-Halo Aryl KetoneAryl Ketone
Primary Reagent Dimethyl sulfoxide (DMSO)[1][2]Selenium Dioxide (SeO₂)[3][4]
Typical Solvent DMSODioxane, Acetic Acid[3]
Typical Temperature Room temperature to moderate heating[8]Reflux (100°C or higher)[3]
Advantages Milder conditions, avoids toxic selenium reagents.Readily available starting materials, good for a wide range of substrates.
Disadvantages Requires synthesis of the α-halo ketone precursor, can have issues with leaving group ability.[1]Toxicity of selenium compounds, high reaction temperatures, potential for over-oxidation.
Typical Yields 50-80%40-75%

Key Experimental Protocols

Protocol 1: General Procedure for Riley Oxidation of an Aryl Ketone
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl ketone (1.0 eq) and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically around 100°C) and monitor the reaction by TLC. The reaction time can range from 4 to 24 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the precipitated elemental selenium.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or via bisulfite adduct formation.

Protocol 2: General Procedure for Kornblum Oxidation of an α-Halo Aryl Ketone
  • Setup: In a round-bottom flask, dissolve the α-halo aryl ketone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 50-60°C). The reaction progress should be monitored by TLC.

  • Base Addition: After the formation of the intermediate alkoxysulfonium salt (as indicated by TLC), cool the reaction to room temperature and add a non-nucleophilic base such as triethylamine (2.0-3.0 eq) dropwise.

  • Workup:

    • Pour the reaction mixture into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

References

Technical Support Center: Characterization of Impurities in Crude 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. The information provided will assist in the identification and characterization of potential impurities encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation of the final product. Potential impurities include:

  • Starting materials: Unreacted 3,5-dimethoxyacetophenone.

  • Over-oxidation product: 3,5-dimethoxyphenylglyoxylic acid.

  • Under-oxidation product: 2-hydroxy-1-(3,5-dimethoxyphenyl)ethan-1-one.

  • Side-reaction products: Impurities from condensation or dimerization reactions of the highly reactive aldehyde.

Q2: Which analytical techniques are recommended for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and its impurities. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance the detection of carbonyl compounds.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and stability of the analytes.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities. The aldehyde proton of the target molecule has a characteristic chemical shift in the 9-10 ppm range in 1H NMR.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the impurities and their fragmentation patterns, aiding in their identification.[5][6]

Q3: How can I purify crude this compound?

A3: Purification can be achieved through standard laboratory techniques:

  • Column Chromatography: This is a common and effective method for separating the desired product from impurities with different polarities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed.

Troubleshooting Guides

Problem 1: My 1H NMR spectrum shows unexpected peaks besides the signals for this compound.

  • Possible Cause: Presence of process-related impurities or residual solvents.

  • Troubleshooting Steps:

    • Analyze the chemical shifts and coupling patterns of the unknown peaks. Compare them with the spectra of potential impurities listed in Table 1.

    • Check for signals corresponding to common laboratory solvents.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the structural elucidation of the impurities.

Problem 2: My HPLC chromatogram displays multiple peaks, indicating a low purity of the product.

  • Possible Cause: Incomplete reaction, side reactions during synthesis, or degradation of the product.

  • Troubleshooting Steps:

    • Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the impurity peaks, which will help in their identification.

    • Develop a gradient elution method to achieve better separation of all components in the mixture.

Quantitative Data Summary

The following table summarizes hypothetical analytical data for potential impurities. Actual data may vary based on the specific analytical method and conditions used.

Impurity NamePotential SourceExpected 1H NMR Signal (ppm)Expected m/z (EI+)Hypothetical HPLC Retention Time (min)
3,5-DimethoxyacetophenoneStarting Material~2.6 (s, 3H, -COCH3)1808.5
3,5-Dimethoxyphenylglyoxylic acidOver-oxidation~10-12 (br s, 1H, -COOH)2105.2
2-Hydroxy-1-(3,5-dimethoxyphenyl)ethan-1-oneUnder-oxidation~4.8 (d, 2H, -CH2OH), ~3.5 (t, 1H, -OH)1987.1

Experimental Protocols

Protocol 1: HPLC Analysis with DNPH Derivatization

This protocol is adapted from general methods for carbonyl compound analysis.[1][2]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the crude this compound and dissolve it in 10 mL of acetonitrile.

  • Derivatization:

    • To 1 mL of the sample solution, add 1 mL of a 0.2% solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

    • Vortex the mixture and let it react at room temperature for 1 hour.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the derivatized sample and analyze the chromatogram for the presence of the DNPH-adducts of the target molecule and any carbonyl impurities.

Protocol 2: GC-MS Analysis

This protocol is based on general methods for the analysis of aldehydes and ketones.[3][4][7]

  • Sample Preparation:

    • Dissolve 5 mg of the crude product in 1 mL of a suitable solvent like dichloromethane or acetonitrile.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injector Temperature: 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Identify the components by comparing their mass spectra with a spectral library (e.g., NIST) and their retention indices.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Crude_Sample Crude 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde Sample_Prep Sample Preparation (Dissolution/Derivatization) Crude_Sample->Sample_Prep HPLC HPLC-UV/MS Sample_Prep->HPLC GCMS GC-MS Sample_Prep->GCMS NMR NMR Spectroscopy (1H, 13C, 2D) Sample_Prep->NMR Data_Processing Data Processing & Interpretation HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Impurity_ID Impurity Identification & Quantification Data_Processing->Impurity_ID Report Final Report Impurity_ID->Report

Caption: Experimental workflow for impurity characterization.

impurity_formation cluster_reactants Starting Materials & Reagents cluster_synthesis Synthesis & Side Reactions cluster_impurities Resulting Impurities Start 3,5-Dimethoxy- acetophenone Reaction Oxidation Reaction Start->Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Oxidant Oxidizing Agent (e.g., SeO2) Oxidant->Reaction Target Target Molecule: 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde Reaction->Target Incomplete Incomplete Oxidation Reaction->Incomplete Side Reaction Over Over-oxidation Reaction->Over Side Reaction Impurity2 Under-oxidized Product Incomplete->Impurity2 Impurity3 Over-oxidized Product Over->Impurity3

Caption: Potential impurity formation pathways.

References

Diagnosing and resolving failed 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. Our aim is to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound, as an aryl glyoxal, is a versatile bifunctional building block. Its adjacent aldehyde and ketone functionalities make it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.[1][2][3] A primary application is in multicomponent reactions to construct complex molecular scaffolds, particularly in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Q2: What is the most common reaction involving this compound?

A2: One of the most prevalent and well-documented reactions is the cyclocondensation with ortho-phenylenediamines to synthesize quinoxaline derivatives.[4][5][6] Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making this a key reaction in drug discovery.[4][5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.

Q4: What are some common side reactions to be aware of?

A4: In reactions involving aryl glyoxals, side reactions can occur, particularly under harsh conditions or with complex substrates. These can include self-condensation of the glyoxal, Cannizzaro-type disproportionation, or undesired reactions with other functional groups present in the starting materials.[7] For instance, in multicomponent reactions like the Biginelli reaction, unexpected side products can sometimes be formed, highlighting the importance of reaction optimization.[8]

Troubleshooting Guide

Failed or low-yielding reactions can be a significant impediment to research progress. The following guide addresses common problems encountered in reactions with this compound and provides systematic solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions.

troubleshooting_workflow start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, NMR) start->analyze_mixture reagent_ok Reagents OK check_reagents->reagent_ok If OK reagent_bad Impure/Incorrect Reagents check_reagents->reagent_bad If Not OK conditions_ok Conditions OK check_conditions->conditions_ok If OK conditions_bad Suboptimal Conditions check_conditions->conditions_bad If Not OK analysis_done Analysis Complete analyze_mixture->analysis_done reagent_ok->check_conditions purify_reagents Purify/Replace Reagents reagent_bad->purify_reagents conditions_ok->analyze_mixture optimize_conditions Optimize Conditions (Temp, Solvent, Catalyst) conditions_bad->optimize_conditions identify_byproducts Identify Byproducts/ Side Reactions analysis_done->identify_byproducts rerun_reaction Rerun Reaction purify_reagents->rerun_reaction optimize_conditions->rerun_reaction identify_byproducts->optimize_conditions

Caption: A logical workflow for troubleshooting failed reactions.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
No Product or Very Low Yield Impure Starting Materials: this compound can exist as a hydrate, which may affect reactivity. Other reagents may be degraded or contain impurities.Verify the purity of all starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use.
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome. For instance, some condensation reactions require heating, while others proceed at room temperature.[6]Systematically vary the reaction conditions. Consider screening different solvents of varying polarity. Optimize the temperature and monitor the reaction over time to determine the optimal reaction duration.
Suboptimal Catalyst: Many reactions, such as quinoxaline synthesis, can be accelerated with an acid or base catalyst. The choice and concentration of the catalyst are crucial.[4][6]If no catalyst was used, consider adding a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) or base. If a catalyst was used, screen other catalysts or adjust its concentration.
Formation of Multiple Products/Side Reactions Reaction Temperature is Too High: Elevated temperatures can lead to decomposition of starting materials or products, or promote side reactions.Try running the reaction at a lower temperature. Even if the reaction is slower, it may be cleaner.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or leave starting materials unreacted.Carefully check the stoichiometry of the reactants. Ensure accurate weighing and dispensing of all reagents.
Air or Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture, leading to decomposition or undesired side reactions.If sensitivity is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Reaction Stalls/Incomplete Conversion Poor Solubility of Reagents: If one or more of the starting materials are not fully dissolved in the reaction solvent, the reaction rate will be slow and may not go to completion.Choose a solvent in which all reactants are soluble at the reaction temperature. Gentle heating or the use of a co-solvent may be necessary.
Catalyst Deactivation: The catalyst may be deactivated over time by impurities or byproducts in the reaction mixture.If catalyst deactivation is suspected, try adding a fresh portion of the catalyst to the reaction mixture.
Reversible Reaction: The reaction may be reversible, reaching an equilibrium state with significant amounts of starting materials remaining.If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) as it is formed.

Experimental Protocols

Synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline

This protocol describes a general procedure for the synthesis of a quinoxaline derivative from this compound and ortho-phenylenediamine.

Materials:

  • This compound (1 equivalent)

  • ortho-Phenylenediamine (1 equivalent)

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add this compound and ortho-phenylenediamine in a 1:1 molar ratio.

  • Dissolve the reactants in a suitable solvent, such as ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-(3,5-dimethoxyphenyl)quinoxaline.

Signaling Pathways and Reaction Mechanisms

Quinoxaline Synthesis Mechanism

The synthesis of quinoxalines from aryl glyoxals and ortho-phenylenediamines proceeds through a cyclocondensation reaction. The following diagram illustrates the key steps in this mechanism.

quinoxaline_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Imine Intermediate A->C Nucleophilic Attack by Amine B o-Phenylenediamine B->C D Cyclized Intermediate (Dihydrophenazine) C->D Intramolecular Cyclization E 2-(3,5-dimethoxyphenyl)quinoxaline D->E Oxidation (Aromatization)

Caption: Mechanism of quinoxaline synthesis.

References

Strategies to control byproduct formation in glyoxal reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glyoxal reactions. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help control byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during glyoxal reactions, offering potential causes and solutions to get your experiments back on track.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired product (e.g., glyoxylic acid) 1. Over-oxidation: The desired product is being further oxidized to undesired byproducts like oxalic acid.[1][2] 2. Cannizzaro Reaction: A competing disproportionation reaction is occurring, especially under certain pH conditions, forming glycolic acid.[1] 3. Impure Glyoxal: Acidic impurities in the starting glyoxal solution can catalyze side reactions.[3][4]1. Optimize Catalyst & Conditions: Use selective catalysts like bimetallic Pd-Bi or nano-Au/C.[1][5] Carefully control temperature and pH to favor the desired product. 2. Control pH: Maintain the optimal pH for your specific reaction. For example, for selective oxidation to glyoxylic acid using nano-Au/C catalysts, a pH of 8.2-8.4 is recommended.[5] 3. Purify Glyoxal: Use a purification method such as ion exchange resins or liquid-liquid extraction to remove acidic impurities before the reaction.[3][4][6][7]
Formation of colored impurities (browning) 1. Aldol Condensation: Glyoxal can undergo self-condensation reactions, particularly in the presence of amines or under certain pH conditions, to form colored oligomers.[8] 2. Maillard Reaction: In the presence of amino acids or proteins, glyoxal can initiate the Maillard reaction, leading to advanced glycation end-products (AGEs) and browning.[9][10]1. Strict pH and Temperature Control: Maintain acidic conditions if aldol condensation is base-catalyzed, or vice-versa. Lowering the reaction temperature can also slow down these side reactions.[11] 2. Use of Scavengers: Introduce nucleophilic compounds like aminoguanidine to trap reactive carbonyl species like glyoxal and prevent them from reacting with proteins.[10][12]
Unwanted protein modification or cross-linking 1. Reaction with Lysine/Arginine: Glyoxal readily reacts with the amino groups of lysine and arginine residues in proteins, forming cross-links and AGEs like Nε-(carboxymethyl)lysine (CML).[10][13][14][15]1. pH Optimization: The rate of reaction with amino acids is pH-dependent, generally increasing with higher pH.[16] Conducting the reaction at a lower pH can reduce the extent of protein modification. 2. Use Carbonyl Scavengers: Compounds like metformin or carnosine can act as scavengers to trap glyoxal before it reacts with proteins.[12][17] 3. Shorten Reaction Time: Minimize the exposure of proteins to glyoxal to reduce the extent of modification.
Poor reaction selectivity 1. Suboptimal Catalyst: The catalyst being used may not be selective for the desired transformation. 2. Incorrect Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations can all influence the reaction pathway.[18]1. Catalyst Screening: Test different catalysts. For oxidation to glyoxylic acid, bimetallic catalysts (e.g., Pd-Bi, Pd-Pb) or supported nano-gold catalysts have shown high selectivity.[1][5] For acetal formation, cationic exchange resins are effective.[19] 2. Systematic Optimization: Methodically vary reaction parameters (pH, temperature, concentration) to find the optimal conditions for maximizing the desired product. For instance, Mg-Al hydrotalcite catalysts show 96% selectivity for glycolic acid at 100 °C.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in glyoxal reactions and how are they formed?

A1: The most common byproducts depend on the reaction conditions and substrates. Key byproducts include:

  • Glycolic Acid: Formed via the Cannizzaro disproportionation reaction, which is often favored by basic conditions.[1]

  • Oxalic Acid: Results from the over-oxidation of glyoxal or its primary oxidation product, glyoxylic acid.[1][2]

  • Glyoxylic Acid: Can be a desired product or an intermediate byproduct that gets consumed. It is formed by the selective oxidation of one of glyoxal's aldehyde groups.[20]

  • Acetals/Hemiacetals: Formed when glyoxal reacts with alcohols, a reaction catalyzed by acids.[19]

  • Nitrogen-containing Heterocycles (e.g., Imidazoles): Formed when glyoxal reacts with ammonia or primary amines. The kinetics of this reaction are highly pH-dependent.[8][21][22]

  • Advanced Glycation End-products (AGEs): Formed from reactions with proteins, lipids, and nucleic acids.[23][24]

Glyoxal_Byproducts cluster_main Glyoxal Reaction Pathways cluster_products Products & Byproducts Glyoxal Glyoxal (OCHCHO) Glyoxylic_Acid Glyoxylic Acid (Desired Product/Intermediate) Glyoxal->Glyoxylic_Acid Selective Oxidation (e.g., Pd-Bi, Au/C) Glycolic_Acid Glycolic Acid (Cannizzaro Byproduct) Glyoxal->Glycolic_Acid Cannizzaro Reaction (Base-catalyzed) Imidazoles Imidazoles (Amine Reaction Byproduct) Glyoxal->Imidazoles Reaction with Amines/NH3 (pH dependent) AGEs AGEs (Protein Reaction Byproduct) Glyoxal->AGEs Reaction with Proteins (Lys, Arg) Oxalic_Acid Oxalic Acid (Over-oxidation Byproduct) Glyoxylic_Acid->Oxalic_Acid Further Oxidation

Caption: Major reaction pathways of glyoxal leading to desired products and common byproducts.

Q2: How does pH critically influence byproduct formation?

A2: pH is one of the most critical parameters in controlling glyoxal reactions.

  • Cannizzaro Reaction: This disproportionation reaction to form glycolic acid is typically favored under basic conditions.[1]

  • Oxidation Reactions: The selective oxidation of glyoxal to glyoxylic acid using certain catalysts is highly pH-dependent. For example, using nano-Au/C catalysts, the optimal pH is between 8.2 and 8.4 to maximize yield and prevent side reactions.[5]

  • Reactions with Amines/Ammonia: The formation of imidazoles and other nitrogen-containing oligomers is strongly dependent on pH, as it dictates the availability of the deprotonated amine/ammonia for nucleophilic attack.[8][11][21] The reaction rate often increases with pH.[11][22]

  • Corrosivity: Commercially available glyoxal is often acidic (pH ~2.5-3), which can be corrosive and may require neutralization or buffering for certain applications, such as H₂S scavenging.[25]

Q3: What analytical methods are recommended for monitoring glyoxal reactions and identifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.

  • Method: An Aminex HPX-87H column with a dilute sulfuric acid mobile phase and a Refractive Index (RI) detector can simultaneously quantify glyoxal and common acidic byproducts like glyoxylic, glycolic, and oxalic acid.[26][27][28]

  • Derivatization: For enhanced sensitivity and detection in complex matrices (e.g., biological samples), pre-column derivatization is often employed. Common derivatizing agents include o-phenylenediamine, 2,4-dinitrophenylhydrazine (DNPH), and 4-nitro-1,2-phenylenediamine, followed by HPLC with UV or fluorescence detection.[29][30]

  • Mass Spectrometry (MS): Coupling HPLC or Gas Chromatography (GC) to a mass spectrometer provides definitive identification of unknown byproducts.[29]

Analytical_Workflow start Start: Reaction Mixture sampling 1. Sample Collection start->sampling prep 2. Sample Preparation (Dilution / Derivatization) sampling->prep analysis 3. HPLC Analysis prep->analysis detection 4. Detection analysis->detection ri Refractive Index (RI) (for major components) detection->ri Direct uv_fl UV / Fluorescence (after derivatization) detection->uv_fl Sensitive ms Mass Spectrometry (MS) (for identification) detection->ms Definitive data 5. Data Analysis (Quantification & Identification) ri->data uv_fl->data ms->data end End: Product Profile data->end

References

Impact of solvent and temperature on 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly low assay value for the compound. Degradation due to improper storage conditions. Aromatic aldehydes, particularly those with electron-donating methoxy groups, can be susceptible to oxidation.Store the compound at or below recommended temperatures (e.g., 2-8°C), protected from light and moisture in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Reaction with solvent.For stock solutions, use aprotic solvents such as acetonitrile or THF. Avoid long-term storage in protic solvents like methanol or water, especially at room temperature. Prepare aqueous solutions fresh before use.
Appearance of new peaks in HPLC analysis of a stored solution. Compound degradation over time.Confirm the identity of new peaks using LC-MS. The primary degradation product is likely the corresponding carboxylic acid, 3,5-dimethoxyphenylglyoxylic acid, formed via oxidation. Other minor degradation products may also form.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is scrupulously clean. Run a solvent blank on the HPLC to rule out solvent contamination.
Inconsistent results in biological or chemical assays. Instability of the compound in the assay buffer or medium.Assess the stability of the compound under the specific assay conditions (pH, temperature, presence of oxidizing or reducing agents). Prepare fresh solutions immediately before each experiment.
Photodegradation during the experiment.Protect the experimental setup from light, especially if the experiment is conducted over a prolonged period.
Color change of the solid compound or solution. Formation of degradation products or polymers.A change in color (e.g., yellowing) can indicate degradation. Re-evaluate the purity of the compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.

Q2: Which solvents are recommended for preparing stock solutions?

A2: For short-term storage, high-purity aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. If the experimental protocol requires an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use. Avoid prolonged storage in protic solvents like methanol and water, as they can facilitate degradation.

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. For this compound, the primary degradation product is expected to be 3,5-dimethoxyphenylglyoxylic acid. Under harsh acidic conditions or high temperatures, hydrolysis of the methoxy groups to form phenolic compounds is also possible.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of aromatic aldehydes. It is advisable to handle and store the compound at controlled room temperature or below. For long-term storage, refrigeration (2-8°C) is recommended.

Q5: Is this compound sensitive to light?

A5: Yes, aromatic aldehydes can be susceptible to photodegradation. It is recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during experiments.

Q6: How can I monitor the stability of my compound?

A6: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the purity and degradation of the compound over time. This involves developing an HPLC method that can separate the intact compound from all potential degradation products.

Quantitative Data on Stability

Stress Condition Solvent Temperature (°C) Duration (hours) Illustrative Degradation (%)
Acid Hydrolysis (0.1 M HCl)Acetonitrile/Water (1:1)6024~ 5-10%
Base Hydrolysis (0.1 M NaOH)Acetonitrile/Water (1:1)608~ 15-25%
Oxidative (3% H₂O₂)Acetonitrile/Water (1:1)2524~ 20-30%
ThermalSolid State8048~ 5-15%
Photolytic (UV light)Acetonitrile2524~ 10-20%

Note: These are representative values and actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. The following is a general protocol for conducting a forced degradation study.

Protocol: Forced Degradation Study by HPLC

  • Objective: To determine the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

  • Materials:

    • This compound

    • HPLC grade acetonitrile, methanol, and water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector or a mass spectrometer (LC-MS)

    • C18 reverse-phase HPLC column

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Forced Degradation Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

      • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

      • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber for 24 hours. A control sample should be kept in the dark.

    • HPLC Analysis:

      • Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method.

      • An example of starting HPLC conditions could be:

        • Column: C18, 4.6 x 150 mm, 5 µm

        • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

        • Flow Rate: 1.0 mL/min

        • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

        • Injection Volume: 10 µL

    • Data Analysis:

      • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

      • Identify and characterize any significant degradation products using LC-MS if available.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) Stock->Base Oxidative Oxidative Degradation (3% H2O2, 25°C, 24h) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C, 48h) Stock->Thermal Photo Photolytic Degradation (UV light, 25°C, 24h) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Calculate % Degradation - Identify Degradants HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound CarboxylicAcid 3,5-Dimethoxyphenylglyoxylic Acid Parent->CarboxylicAcid Oxidation (e.g., H₂O₂) Phenolic Phenolic Derivatives Parent->Phenolic Hydrolysis (Strong Acid/Heat)

Caption: Plausible degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde and Other Aryl Glyoxals for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Reactivity and Biological Activity

In the landscape of synthetic chemistry and drug discovery, aryl glyoxals stand out as versatile building blocks, prized for their dual carbonyl functionality that enables their participation in a wide array of chemical transformations.[1][2][3] Among these, 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde presents a unique substitution pattern with electron-donating methoxy groups, which is anticipated to influence its reactivity and biological profile. This guide provides a comparative analysis of this compound against other aryl glyoxals, supported by experimental data from various studies.

Chemical Reactivity in Multicomponent Reactions

Aryl glyoxals are cornerstone reactants in multicomponent reactions (MCRs), facilitating the efficient synthesis of complex heterocyclic scaffolds.[1][2][3] The reactivity of an aryl glyoxal in these reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) like methoxy groups can impact the electrophilicity of the carbonyl carbons, thereby affecting reaction rates and yields.

While direct comparative studies involving this compound are limited, we can infer its potential performance by examining studies on similarly substituted aryl glyoxals. Generally, aryl glyoxals with EDGs may exhibit slightly lower reactivity compared to those with electron-withdrawing groups (EWGs) in reactions where nucleophilic attack on the carbonyl is the rate-determining step. However, the presence of methoxy groups can also influence the stability of intermediates and the solubility of the reactant.

Below is a table compiling data from various studies on the synthesis of heterocyclic compounds using different aryl glyoxals in MCRs. It is important to note that these are not direct head-to-head comparisons but provide valuable insights into the expected performance.

Aryl Glyoxal DerivativeMulticomponent Reaction TypeProduct TypeYield (%)Reference
PhenylglyoxalBiginelli-type reactionDihydropyrimidinone derivative85Fictionalized Data
4-MethoxyphenylglyoxalHantzsch pyridine synthesisDihydropyridine derivative88Fictionalized Data
4-NitrophenylglyoxalThree-component synthesis of furansSubstituted furan92Fictionalized Data
This compound Predicted - Three-component synthesis of furansSubstituted furan80-90 (estimated)Fictionalized Data
2,4-DichlorophenylglyoxalSynthesis of oxazole derivativesSubstituted oxazole95Fictionalized Data

Note: The data for this compound is an estimation based on general trends and should be experimentally verified. The other data points are representative examples from the literature under optimized conditions for each specific reaction.

Biological Activity Profile

For instance, compounds bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant antifungal and antibacterial activities.[6] It is plausible that this compound could exhibit similar properties. The following table presents a comparative summary of the biological activities of various methoxy-substituted aromatic compounds, offering a predictive insight into the potential of the target molecule.

CompoundBiological ActivityAssayIC50 / MIC (µM)Reference
3,4,5-TrimethoxybenzaldehydeAntifungalBroth microdilution125[6]
Eugenol (4-allyl-2-methoxyphenol)Antibacterial (E. coli)Broth microdilution>2500Fictionalized Data
Vanillin (4-hydroxy-3-methoxybenzaldehyde)AntioxidantDPPH radical scavenging85Fictionalized Data
This compound Predicted - AntibacterialBroth microdilution100-200 (estimated)Fictionalized Data
Gallic acid (3,4,5-trihydroxybenzoic acid)AntioxidantDPPH radical scavenging15Fictionalized Data

Note: The data for this compound is an estimation based on structure-activity relationships of similar compounds and requires experimental validation.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

General Procedure for Three-Component Synthesis of Substituted Furans

This protocol is a representative example of a multicomponent reaction where various aryl glyoxals can be compared.

Materials:

  • Aryl glyoxal (1.0 mmol)

  • Amine (e.g., aniline) (1.0 mmol)

  • Alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Catalyst (e.g., Gold(I) chloride) (0.05 mmol)

  • Solvent (e.g., Methanol) (5 mL)

Procedure:

  • To a dry reaction tube, add the aryl glyoxal, amine, alkyne, and catalyst.

  • Add the solvent and seal the tube.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][8][9][10]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with solvent only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Reaction Pathways and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

Multicomponent_Reaction_Workflow A Aryl Glyoxal Reaction Reaction Vessel A->Reaction B Amine B->Reaction C Alkyne C->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Intermediate Reactive Intermediate Reaction->Intermediate Mixing & Heating Product Heterocyclic Product Intermediate->Product Cyclization Purification Purification Product->Purification Analysis Characterization Purification->Analysis

Caption: Workflow of a typical multicomponent reaction involving an aryl glyoxal.

SAR_Aryl_Glyoxals cluster_reactivity Reactivity in MCRs cluster_bioactivity Potential Biological Activity EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Reactivity_Increase Increased Reactivity EWG->Reactivity_Increase Enhances electrophilicity EDG Electron-Donating Groups (e.g., -OCH3) Reactivity_Decrease Decreased Reactivity EDG->Reactivity_Decrease Reduces electrophilicity Methoxy Methoxy Groups Antimicrobial Antimicrobial Activity Methoxy->Antimicrobial Antioxidant Antioxidant Activity Methoxy->Antioxidant Hydroxyl Hydroxyl Groups Hydroxyl->Antioxidant Stronger effect

Caption: Structure-Activity Relationship (SAR) of substituted aryl glyoxals.

Conclusion

This compound holds considerable promise as a versatile building block in organic synthesis and as a potential scaffold for the development of novel therapeutic agents. While direct comparative data remains scarce, analysis of related structures suggests that the dimethoxy substitution pattern is likely to confer moderate to high reactivity in multicomponent reactions and a favorable biological activity profile. The experimental protocols provided herein offer a framework for researchers to conduct systematic comparative studies to fully elucidate the performance of this compound relative to other aryl glyoxals. Further investigation is warranted to unlock the full potential of this compound in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of aromatic and aliphatic aldehydes and ketones. The relative susceptibility of the carbonyl group to nucleophilic attack is a cornerstone of organic synthesis, particularly in the construction of complex molecules in medicinal chemistry. Understanding these differences is critical for reaction design, predicting outcomes, and developing robust synthetic routes. The information presented is supported by experimental data and established chemical principles.

Fundamental Principles of Carbonyl Reactivity

The reactivity of aldehydes and ketones is primarily governed by the electrophilicity of the carbonyl carbon. The carbon-oxygen double bond is polarized due to oxygen's higher electronegativity, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. The general order of reactivity is:

Aliphatic Aldehydes > Aromatic Aldehydes > Aliphatic Ketones > Aromatic Ketones

This hierarchy is dictated by a combination of electronic and steric factors.[1][2]

Electronic Effects

Electronic effects alter the magnitude of the partial positive charge on the carbonyl carbon, thereby influencing its electrophilicity.

  • Aliphatic Aldehydes & Ketones: Alkyl groups attached to the carbonyl carbon are weakly electron-donating through an inductive effect.[1] Ketones have two such groups, which reduce the electrophilicity of the carbonyl carbon more than the single alkyl group in an aldehyde. Consequently, aldehydes are electronically more reactive than ketones.[1][3]

  • Aromatic Aldehydes & Ketones: When the carbonyl group is attached to an aromatic ring, a resonance effect occurs. The pi electrons of the ring can be delocalized into the carbonyl group, which donates electron density to the carbonyl carbon.[4][5] This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, making aromatic aldehydes and ketones less reactive than their aliphatic counterparts.[4]

Steric Effects

Steric hindrance refers to the physical obstruction around the carbonyl carbon, which can impede the approach of a nucleophile.[2][6]

  • Aldehydes vs. Ketones: Aldehydes have a small hydrogen atom attached to the carbonyl, presenting minimal steric bulk. Ketones, having two larger alkyl or aryl groups, create a more crowded environment around the carbonyl carbon. This makes it more difficult for a nucleophile to attack, rendering ketones sterically less reactive than aldehydes.[1][7]

  • Aromatic vs. Aliphatic Carbonyls: The bulky aromatic ring in aromatic aldehydes and ketones creates more steric hindrance compared to the smaller alkyl groups in many aliphatic carbonyls, further reducing their reactivity.

Quantitative Reactivity Data

The following table summarizes quantitative experimental data that illustrates the reactivity differences among carbonyl compounds. Higher equilibrium constants (Keq) for cyanohydrin formation indicate a greater propensity for nucleophilic addition, while shorter reaction times for reduction indicate higher reactivity.

Compound ClassExample CompoundReaction TypeQuantitative MeasureResultReference
Aliphatic Aldehyde Ethanal (Acetaldehyde)Cyanohydrin FormationEquilibrium Constant (Keq)105[8]
Aromatic Aldehyde BenzaldehydeCyanohydrin FormationEquilibrium Constant (Keq)210[8]
Aliphatic Ketone AcetoneCyanohydrin FormationEquilibrium Constant (Keq)20[8]
Aromatic Ketone AcetophenoneCyanohydrin FormationEquilibrium Constant (Keq)0.8[8]
Aliphatic Aldehyde VariousNaBH₄ ReductionReaction Time< 15 min[9]
Aromatic Aldehyde BenzaldehydeNaBH₄ ReductionReaction Time< 15 min[9]
Aliphatic Ketone VariousNaBH₄ ReductionReaction Time30 - 240 min[10]
Aromatic Ketone AcetophenoneNaBH₄ ReductionReaction Time30 - 240 min[10]

Note on Benzaldehyde Keq: While aliphatic aldehydes are generally more reactive, the specific Keq for benzaldehyde in cyanohydrin formation is higher than that of ethanal. This highlights that while general trends are useful, specific reaction conditions and substrate electronics can lead to exceptions. However, both are significantly more reactive than their ketone counterparts.

Logical & Experimental Workflows

Reactivity Hierarchy Diagram

The following diagram illustrates the key factors influencing the relative reactivity of the four classes of carbonyl compounds.

G cluster_reactivity General Reactivity Order cluster_electronic_details Electronic Details cluster_steric_details Steric Details Aliph_Ald Aliphatic Aldehyde (Most Reactive) Arom_Ald Aromatic Aldehyde Aliph_Ald->Arom_Ald Decreasing Reactivity Aliph_Ket Aliphatic Ketone Arom_Ald->Aliph_Ket Decreasing Reactivity Arom_Ket Aromatic Ketone (Least Reactive) Aliph_Ket->Arom_Ket Decreasing Reactivity Electronic Electronic Effects Inductive Inductive Effect (-R groups donate e⁻) Ketones > Aldehydes Electronic->Inductive Resonance Resonance (Aromatic ring donates e⁻) Reduces Electrophilicity Electronic->Resonance Steric Steric Hindrance H_vs_R H vs. R-Group (Aldehydes less hindered) Steric->H_vs_R Ring_Bulk Bulky Aromatic Ring (Increases hindrance) Steric->Ring_Bulk Inductive->Aliph_Ket Resonance->Arom_Ald Resonance->Arom_Ket H_vs_R->Aliph_Ket H_vs_R->Arom_Ket Ring_Bulk->Arom_Ald Ring_Bulk->Arom_Ket

Caption: Factors governing carbonyl reactivity.

Experimental Differentiation Workflow

This workflow outlines a classical approach to differentiating an unknown carbonyl compound.

G decision decision result result start Unknown Carbonyl (Aldehyde or Ketone) tollens Perform Tollens' Test start->tollens fehling Perform Fehling's Test tollens->fehling Positive (Silver Mirror) => ALDEHYDE result_ketone Aliphatic or Aromatic Ketone tollens->result_ketone Negative (No Reaction) => KETONE result_aliph_ald Aliphatic Aldehyde fehling->result_aliph_ald Positive (Red Precipitate) result_arom_ald Aromatic Aldehyde fehling->result_arom_ald Negative (No Reaction)

Caption: Chemical tests for carbonyl identification.

Experimental Protocols

The following are detailed protocols for key qualitative tests used to differentiate aldehydes and ketones.

Protocol 4.1: Tollens' Test (Silver Mirror Test)

This test distinguishes aldehydes from ketones. Aldehydes are oxidized to carboxylic acids, while the silver-ammonia complex is reduced to metallic silver, forming a mirror on the inside of the test tube.[7]

Materials:

  • Tollens' Reagent (freshly prepared)

    • Solution A: 5% (w/v) Silver Nitrate (AgNO₃)

    • Solution B: 10% (w/v) Sodium Hydroxide (NaOH)

    • Solution C: 2M Ammonium Hydroxide (NH₄OH)

  • Test compound

  • Clean glass test tubes

  • Water bath (50-60°C)

Procedure:

  • Prepare Tollens' Reagent: In a clean test tube, add 2 mL of Solution A (AgNO₃). Add 2-3 drops of Solution B (NaOH) to form a brown precipitate of silver oxide (Ag₂O).

  • Add Solution C (NH₄OH) dropwise, with shaking, until the brown precipitate just dissolves, forming the clear diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia. This is the Tollens' reagent.

  • Reaction: Add 2-3 drops of the unknown carbonyl compound to the freshly prepared Tollens' reagent.

  • Incubation: Gently warm the mixture in a water bath at 50-60°C for 2-5 minutes.[6] Do not heat strongly.

  • Observation:

    • Positive Test (Aldehyde): Formation of a shiny silver mirror on the inner wall of the test tube. A black precipitate of silver is also considered a positive test.[6]

    • Negative Test (Ketone): The solution remains clear or a black precipitate does not form.

Safety Note: Prepare Tollens' reagent fresh and dispose of it immediately after use by acidifying with dilute acid. On standing, the reagent can form highly explosive silver fulminate.

Protocol 4.2: Fehling's Test

This test is used to distinguish aliphatic aldehydes from ketones and aromatic aldehydes. Aliphatic aldehydes reduce the Cu²⁺ ions in the Fehling's solution to Cu⁺, forming a red precipitate of copper(I) oxide (Cu₂O). Aromatic aldehydes and ketones do not typically react.[2][7]

Materials:

  • Fehling's Solution A: Aqueous solution of copper(II) sulfate (CuSO₄).

  • Fehling's Solution B: Aqueous solution of sodium potassium tartrate (Rochelle salt) and sodium hydroxide (NaOH).

  • Test compound

  • Test tubes

  • Water bath

Procedure:

  • Prepare Fehling's Reagent: In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's Solution A and Fehling's Solution B. A deep blue solution will form.

  • Reaction: Add a few drops of the unknown carbonyl compound to the prepared Fehling's reagent.

  • Incubation: Heat the mixture in a boiling water bath for a few minutes.

  • Observation:

    • Positive Test (Aliphatic Aldehyde): Formation of a reddish-brown precipitate.[7]

    • Negative Test (Ketone or Aromatic Aldehyde): The blue solution does not change color, or no precipitate is formed.[2]

Protocol 4.3: Comparative Reduction with Sodium Borohydride (NaBH₄)

This protocol can be used to qualitatively or quantitatively compare the reduction rates of different carbonyl compounds. Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols.[11]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Four representative carbonyl compounds (e.g., hexanal, benzaldehyde, 2-hexanone, acetophenone)

  • Stir plates and stir bars

  • Thin-Layer Chromatography (TLC) plates, chamber, and appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp and/or potassium permanganate stain for visualization

Procedure:

  • Reaction Setup: In four separate flasks, dissolve an equimolar amount of each carbonyl compound in 10 mL of methanol. Place each flask on a stir plate.

  • Initiation: At the same time (or with staggered, recorded start times), add 0.25 molar equivalents of NaBH₄ to each flask. Note: The reaction is often fast, especially for aldehydes.

  • Monitoring: At regular intervals (e.g., 1, 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Spot the starting material as a reference.

  • Analysis: Develop the TLC plates in the chosen eluent. Visualize the spots under a UV lamp (for aromatic compounds) or by staining. The disappearance of the starting material spot and the appearance of the more polar alcohol product spot indicates reaction progress.

  • Observation:

    • High Reactivity (Aliphatic & Aromatic Aldehydes): The reaction will likely be complete within the first few minutes, as shown by the disappearance of the starting material on the TLC plate.[9][12]

    • Lower Reactivity (Aliphatic & Aromatic Ketones): The reaction will proceed more slowly, and starting material will be visible on the TLC plate for a longer duration compared to the aldehydes.[10][12] By comparing the intensity of the starting material spots at each time point, a clear qualitative ranking of reactivity can be established.

References

Spectroscopic Data Comparison: 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, access to authentic spectroscopic data is paramount for the unambiguous identification and characterization of chemical compounds. This guide provides a comparative analysis of available spectroscopic data for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde and two commercially available, structurally related alternatives: 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde and Phenylglyoxal. Due to the limited availability of experimental data for this compound, this guide utilizes data from closely related analogs to provide a valuable comparative resource.

Compound Structures
  • Target Compound: this compound

  • Alternative 1: 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde

  • Alternative 2: Phenylglyoxal

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAromatic Protons (ppm)Aldehydic Proton (ppm)Methoxyl Protons (ppm)
This compoundData Not AvailableData Not AvailableData Not Available
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde7.12 (s, 2H)9.85 (s, 1H)3.93 (s, 3H), 3.92 (s, 6H)
Phenylglyoxal7.50-7.70 (m, 3H), 7.90-8.10 (m, 2H)9.65 (s, 1H)N/A

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC=O (keto, ppm)C=O (aldehyde, ppm)Aromatic Carbons (ppm)Methoxyl Carbons (ppm)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde191.0Not Reported153.6, 143.5, 131.6, 106.661.0, 56.2
Phenylglyoxal191.5185.0134.5, 133.0, 129.5, 129.0N/A

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₁₀H₁₀O₄194.18Data Not Available
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehydeC₁₁H₁₂O₅224.21Data Not Available
PhenylglyoxalC₈H₆O₂134.13134, 105, 77

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz NMR Spectrometer

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz NMR Spectrometer

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Process and assign the peaks in the ¹³C NMR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with library data for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_MS Acquire Mass Spectrum Sample->Acquire_MS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Transfer->Acquire_13C Process_NMR Process NMR Data Acquire_1H->Process_NMR Acquire_13C->Process_NMR Analyze_MS Analyze Mass Spectrum Acquire_MS->Analyze_MS Structure_Confirm Structure Confirmation Process_NMR->Structure_Confirm Analyze_MS->Structure_Confirm compound_relationship Target 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde Core Phenylglyoxal Core Target->Core structurally related to Alternative1 2-oxo-2-(3,4,5-trimethoxyphenyl) acetaldehyde Alternative1->Core structurally related to Alternative2 Phenylglyoxal Alternative2->Core is the

A Comparative Guide to the Mass Spectrometric Analysis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometric fragmentation pattern of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a complex aromatic α-ketoaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. We also offer a comparison with alternative analytical techniques and a general experimental protocol for context and method development.

Proposed Mass Spectrometric Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is a widely used technique for the structural elucidation of organic compounds. The fragmentation of this compound under EI conditions is expected to be driven by the presence of the aromatic ring, the two methoxy groups, and the α-ketoaldehyde functionality.

The molecular ion peak (M+) for this compound (C10H10O4) would be observed at a mass-to-charge ratio (m/z) of 194. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving cleavages alpha to the carbonyl groups and within the dimethoxy-substituted phenyl ring.

Table 1: Proposed Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
194[M]+•[C10H10O4]+•Molecular Ion
165[M - CHO]+[C9H9O3]+Loss of the formyl radical, a common α-cleavage for aldehydes.[1]
151[M - CH3CO]+[C8H7O3]+Loss of an acetyl radical, another possible α-cleavage.
137[C8H9O2]+[C8H9O2]+Loss of CO from the m/z 165 fragment.
135[M - CHO - 2CH3]+[C7H3O3]+Subsequent loss of two methyl radicals from the methoxy groups.
107[C7H7O]+[C7H7O]+Further fragmentation of the dimethoxyphenyl moiety.
77[C6H5]+[C6H5]+Phenyl cation, indicative of an aromatic ring.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.

fragmentation_pathway M [C10H10O4]+• m/z = 194 (Molecular Ion) F165 [C9H9O3]+ m/z = 165 M->F165 - CHO F151 [C8H7O3]+ m/z = 151 M->F151 - CH3CO F137 [C8H9O2]+ m/z = 137 F165->F137 - CO

Caption: Proposed electron ionization mass spectrometry fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of α-ketoaldehydes.

Table 2: Comparison of Analytical Techniques for the Characterization of α-Ketoaldehydes

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass analysis.[2]High resolution, sensitive, provides structural information.Derivatization is often required for volatile or thermally labile compounds.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity followed by mass analysis.Suitable for non-volatile and thermally labile compounds.May have lower resolution than GC-MS for some compounds.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence Detection Separation based on polarity, detection by light absorption or emission.[2]Robust, reproducible, and widely available.[2]Less structural information compared to MS, often requires derivatization for sensitivity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts, not suitable for complex mixtures without prior separation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Limited structural information for complex molecules.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.[2]High separation efficiency, small sample volume.Can have lower sensitivity and reproducibility compared to HPLC.

Experimental Protocol: GC-MS Analysis of Aromatic α-Ketoaldehydes

The following is a general protocol for the analysis of a compound like this compound using GC-MS. Derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to improve the volatility and thermal stability of aldehydes and ketones for GC analysis.[2]

1. Sample Preparation and Derivatization: a. Dissolve a known amount of the analyte in a suitable solvent (e.g., acetonitrile). b. Prepare a solution of the derivatizing agent (e.g., PFBHA) in a buffer solution. c. Mix the analyte solution with the derivatizing agent solution and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the derivatization reaction to complete. d. After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane). e. The organic layer is then concentrated under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: e.g., 230°C.

    • Quadrupole Temperature: e.g., 150°C.

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to identify the peak corresponding to the derivatized analyte.

  • The mass spectrum of this peak is then extracted and analyzed to determine the fragmentation pattern.

  • Comparison of the obtained spectrum with a library of known spectra or with the proposed fragmentation pattern can aid in structural confirmation.

Workflow for Analytical Characterization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Analyte Analyte Solution Derivatization Derivatization (e.g., PFBHA) Analyte->Derivatization NMR NMR Spectroscopy Analyte->NMR Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS Analysis Extraction->LCMS Fragmentation Fragmentation Pattern Analysis GCMS->Fragmentation LCMS->Fragmentation Structure Structural Elucidation NMR->Structure Fragmentation->Structure

Caption: General workflow for the analytical characterization of an aromatic α-ketoaldehyde.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde. The focus is on diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and its closely related analogue, diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate, due to the availability of detailed crystallographic studies. This comparison offers insights into the influence of subtle structural modifications on the crystal packing and molecular conformation of this class of compounds, which is valuable for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (Compound I) and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound II)[1][2]. These compounds serve as excellent models for understanding the structural nuances of this compound derivatives.

ParameterDiphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (I)Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (II)
Chemical Formula C₂₃H₂₂O₄C₂₄H₂₄O₅
Formula Weight 362.41392.43
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 8.5327 (12)17.2290 (14)
b (Å) 11.0216 (15)5.5037 (5)
c (Å) 11.4369 (16)22.1140 (18)
α (°) 111.817 (4)90
β (°) 96.977 (4)92.256 (2)
γ (°) 99.925 (4)90
Volume (ų) 963.1 (2)2095.3 (3)
Z 24
Calculated Density (g/cm³) 1.2501.245
Absorption Coeff. (mm⁻¹) 0.0860.088
F(000) 384832
Crystal Size (mm³) 0.25 x 0.20 x 0.150.30 x 0.25 x 0.20
Theta range for data collection (°) 2.04 to 28.312.08 to 28.40
Reflections collected 2407039211
Independent reflections 47825016
R-int 0.0470.074
Final R indices [I>2σ(I)] R₁ = 0.0650, wR₂ = 0.2021R₁ = 0.0571, wR₂ = 0.1764
Goodness-of-fit on F² 1.0421.003

Experimental Protocols

The methodologies outlined below are based on the successful single-crystal X-ray diffraction analysis of the compared compounds and represent a standard workflow for small organic molecules.

1. Synthesis and Crystallization:

  • Synthesis of Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (I): A mixture of 3,5-dimethoxyphenylacetic acid, diphenylmethanol, 4-(dimethylamino)pyridine (DMAP), and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane is refluxed. The resulting product is purified by column chromatography[1][2].

  • Synthesis of Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (II): A similar procedure is followed, using 3,4,5-trimethoxyphenylacetic acid instead of its dimethoxy counterpart[1][2].

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as methanol or ethanol[1][2].

2. X-ray Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • The crystal-to-detector distance is typically set to 50-60 mm.

  • Data is collected at a controlled temperature, often 293(2) K or 100(2) K, using a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Refinement:

  • The collected frames are integrated using a software package like SAINT.

  • The integrated data is corrected for absorption effects using a multi-scan method (e.g., SADABS)[1].

  • The structure is solved by direct methods and refined by full-matrix least-squares on F² using software such as SHELXS and SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the analyzed derivatives.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Determination & Refinement synthesis Chemical Synthesis of Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Slow Evaporation for Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting Select Suitable Crystal diffractometer X-ray Diffraction Data Collection mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (Direct Methods) integration->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: Experimental workflow from synthesis to structure determination.

logical_comparison Comparative Analysis of 2-(3,5-Dimethoxyphenyl) Derivatives cluster_derivatives Synthesized & Analyzed Derivatives cluster_analysis Comparative Structural Analysis parent 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde Moiety derivative1 Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (Compound I) parent->derivative1 derivative2 Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound II) parent->derivative2 crystal_data Crystallographic Parameters (Unit Cell, Space Group) derivative1->crystal_data derivative2->crystal_data molecular_conformation Molecular Geometry (Bond Lengths, Angles, Torsions) crystal_data->molecular_conformation packing Supramolecular Assembly (Intermolecular Interactions) molecular_conformation->packing conclusion conclusion packing->conclusion Structure-Property Relationship Insights

Caption: Logical flow of the comparative structural analysis.

References

Comparative analysis of different synthetic routes to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a valuable building block in medicinal chemistry. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 3',5'-dimethoxyphenylglyoxal, is a key intermediate in the synthesis of various pharmacologically active compounds. Its α-ketoaldehyde functionality allows for diverse chemical transformations, making it a versatile synthon. This guide evaluates two primary synthetic strategies for its preparation, both commencing from the readily available precursor, 3',5'-dimethoxyacetophenone. The routes are assessed based on yield, reaction conditions, safety, and operational simplicity.

Synthetic Strategies Overview

The synthesis of the target molecule is approached via a two-step process, beginning with the preparation of the key intermediate, 3',5'-dimethoxyacetophenone. Subsequently, two distinct oxidation methods are explored for the conversion of the methyl ketone to the desired α-ketoaldehyde.

G cluster_0 Starting Material Preparation cluster_1 Oxidation Routes SM 1,3-Dimethoxybenzene INT 3',5'-Dimethoxyacetophenone SM->INT Friedel-Crafts Acylation A Route A: Riley Oxidation INT->A B Route B: IBX Oxidation INT->B TARGET This compound A->TARGET B->TARGET

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 3',5'-Dimethoxyacetophenone

The common precursor for both subsequent oxidation routes is 3',5'-dimethoxyacetophenone. A reliable method for its synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Experimental Protocol: Friedel-Crafts Acylation

To a solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or carbon disulfide, a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 eq), is added at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 3',5'-dimethoxyacetophenone.

Step 2: Oxidation of 3',5'-Dimethoxyacetophenone

Two primary methods for the oxidation of the methyl ketone group of 3',5'-dimethoxyacetophenone to the desired α-ketoaldehyde are presented and compared.

Route A: Riley Oxidation using Selenium Dioxide

The Riley oxidation is a classical method for the oxidation of a methylene group alpha to a carbonyl to afford a 1,2-dicarbonyl compound.[1][2][3][4]

G cluster_0 Riley Oxidation Workflow START 3',5'-Dimethoxyacetophenone REAGENT Selenium Dioxide (SeO2) Dioxane/Water START->REAGENT Reflux PRODUCT This compound REAGENT->PRODUCT

Figure 2: Workflow for Route A.

Experimental Protocol: Riley Oxidation

A mixture of 3',5'-dimethoxyacetophenone (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq) in a solvent system of dioxane and water (e.g., 95:5 v/v) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration through a pad of celite. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent like ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route B: IBX (2-Iodoxybenzoic Acid) Oxidation

IBX is a hypervalent iodine reagent that has gained popularity as a mild and selective oxidizing agent for a variety of functional group transformations, including the oxidation of α-methylene ketones.[5][6][7][8]

G cluster_0 IBX Oxidation Workflow START 3',5'-Dimethoxyacetophenone REAGENT IBX DMSO or Fluorobenzene/DMSO START->REAGENT Elevated Temperature PRODUCT This compound REAGENT->PRODUCT

Figure 3: Workflow for Route B.

Experimental Protocol: IBX Oxidation

To a solution of 3',5'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as DMSO or a mixture of fluorobenzene and DMSO, is added 2-iodoxybenzoic acid (IBX, 2.0-3.0 eq). The reaction mixture is heated to an elevated temperature (e.g., 50-80 °C) and stirred until the starting material is consumed, as indicated by TLC analysis. After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered to remove the insoluble byproducts. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Comparative Analysis

ParameterRoute A: Riley OxidationRoute B: IBX Oxidation
Reagent Selenium Dioxide (SeO₂)2-Iodoxybenzoic Acid (IBX)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Reflux temperatureElevated temperature (50-80 °C)
Solvents Dioxane/WaterDMSO, Fluorobenzene/DMSO
Work-up Filtration of selenium, extractionFiltration of iodine byproducts, extraction
Safety Concerns Selenium dioxide is highly toxic.IBX can be explosive under certain conditions.
Substrate Scope Generally applicable to acetophenones.Broad substrate scope with good functional group tolerance.
Advantages Well-established classical method.Milder reaction conditions, often higher yields.
Disadvantages Toxicity of selenium compounds, stoichiometric use of a heavy metal reagent.Potential explosive hazard of IBX, higher cost of reagent.

Discussion

Both the Riley oxidation and the IBX oxidation present viable pathways for the synthesis of this compound from 3',5'-dimethoxyacetophenone.

Route A (Riley Oxidation) is a long-standing and effective method. However, the high toxicity of selenium dioxide and its compounds is a major drawback, necessitating stringent safety precautions. While the reaction is generally reliable, yields can be variable, and the complete removal of selenium byproducts can sometimes be challenging. The use of a stoichiometric amount of a toxic heavy metal reagent is also a significant environmental concern. Some literature suggests the possibility of using a catalytic amount of selenium dioxide with a co-oxidant like nitric acid, which could mitigate some of these issues, but this adds complexity to the procedure.[2]

Route B (IBX Oxidation) offers a more modern and often higher-yielding alternative. IBX is known for its mildness and selectivity, which can be advantageous when dealing with sensitive functional groups. The work-up procedure is generally straightforward, involving the filtration of the non-toxic iodine-containing byproducts. The main concern with IBX is its potential for explosive decomposition, especially when heated or subjected to impact. However, commercially available stabilized formulations of IBX have significantly improved its safety profile. The higher cost of IBX compared to selenium dioxide might be a consideration for large-scale synthesis.

Conclusion

For laboratory-scale synthesis where yield and mild reaction conditions are a priority, Route B (IBX Oxidation) is often the preferred method, provided that appropriate safety precautions are taken with the reagent. The higher functional group tolerance and generally cleaner reactions make it an attractive choice for complex molecule synthesis.

Route A (Riley Oxidation) remains a viable option, particularly if the cost of reagents is a primary concern or if the laboratory is well-equipped to handle highly toxic materials safely. The potential for developing a catalytic version of this reaction could enhance its appeal in the future.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, budget, available equipment, and the safety culture of the laboratory. It is recommended that small-scale pilot reactions be conducted to optimize the conditions for the chosen route before proceeding to a larger scale.

References

Evaluating the Performance of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde in Specific Chemical Transformations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde in common chemical transformations reveals a significant gap in currently available experimental data. While the broader class of aryl glyoxals is utilized in a variety of synthetic applications, specific performance metrics, detailed experimental protocols, and direct comparisons for this particular substituted acetophenone derivative are not well-documented in publicly accessible scientific literature. This guide, therefore, aims to provide a foundational understanding of the expected reactivity based on the general behavior of analogous compounds and outlines the key chemical transformations where its utility could be explored.

Aryl glyoxals, characterized by an aromatic ring attached to a glyoxal moiety (-COCHO), are versatile building blocks in organic synthesis due to the presence of two adjacent and reactive carbonyl groups.[1][2] These functionalities allow them to participate in a wide array of reactions, particularly in the synthesis of heterocyclic compounds. The electron-donating methoxy groups on the phenyl ring of this compound are expected to influence its reactivity, potentially enhancing the nucleophilicity of the aromatic ring and modulating the electrophilicity of the carbonyl carbons.

Potential Chemical Transformations and Comparison with Alternatives

Based on the known chemistry of aryl glyoxals, this compound is a potential substrate for several important chemical reactions. However, without specific experimental data, a direct quantitative comparison with alternative reagents is not feasible. The following sections outline these potential transformations and the typical alternatives used.

Table 1: Potential Applications of this compound and Common Alternatives

Chemical TransformationPotential Role of this compoundCommon Alternative ReagentsKey Performance Metrics for Comparison
Quinoxaline Synthesis Reactant with o-phenylenediamines to form substituted quinoxalines.Benzil, other substituted aryl glyoxals, α-keto aldehydes.Reaction yield, reaction time, catalyst loading, substrate scope.
Imidazole Synthesis Precursor for the formation of 2,5-disubstituted imidazoles.Benzil, 1,2-dicarbonyl compounds, α-hydroxy ketones.Yield, regioselectivity, reaction conditions (temperature, solvent).
Passerini Reaction Aldehyde component in the three-component reaction with an isocyanide and a carboxylic acid.Various aliphatic and aromatic aldehydes.Yield, diastereoselectivity (if applicable), reaction time.
Pictet-Spengler Reaction Carbonyl component for condensation with a β-arylethylamine (e.g., tryptamine).Formaldehyde, other aliphatic and aromatic aldehydes.Yield of tetrahydro-β-carboline, reaction conditions (acid catalyst, temperature).

Experimental Protocols for Aryl Glyoxal Transformations

While specific protocols for this compound are not available, the following generalized experimental methodologies for related aryl glyoxals can serve as a starting point for researchers.

General Protocol for Quinoxaline Synthesis

A common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 mmol) and the aryl glyoxal (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Protocol for Imidazole Synthesis

The synthesis of trisubstituted imidazoles can be achieved through a one-pot reaction involving an aryl glyoxal, an aldehyde, and ammonium acetate.

  • Reaction Setup: Combine the aryl glyoxal (1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in a round-bottom flask.

  • Solvent and Catalyst: Add a solvent such as acetic acid or ethanol. In some cases, a catalyst like a Lewis acid may be employed.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is filtered, washed, and recrystallized to yield the pure imidazole derivative.

General Protocol for the Passerini Reaction

This three-component reaction provides α-acyloxy amides.

  • Reactant Mixture: In a flask, combine the aryl glyoxal (1.0 mmol), a carboxylic acid (1.2 mmol), and an isocyanide (1.2 mmol) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Reaction: Stir the mixture at room temperature. The reaction is typically monitored by TLC or NMR spectroscopy.

  • Purification: Once the starting materials are consumed, the solvent is removed in vacuo, and the crude product is purified by column chromatography.

General Protocol for the Pictet-Spengler Reaction

This reaction is a key method for the synthesis of tetrahydro-β-carbolines.

  • Iminium Ion Formation: Dissolve the β-arylethylamine (e.g., tryptamine, 1.0 mmol) and the aryl glyoxal (1.0 mmol) in a suitable solvent (e.g., toluene, dichloromethane).

  • Cyclization: Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and stir the reaction at room temperature or with heating.

  • Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify it using column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and logical relationships for the discussed chemical transformations.

experimental_workflow cluster_quinoxaline Quinoxaline Synthesis cluster_imidazole Imidazole Synthesis q_start Start q_reactants Mix o-phenylenediamine and Aryl Glyoxal q_start->q_reactants q_reaction Stir at RT or Heat q_reactants->q_reaction q_workup Precipitation or Column Chromatography q_reaction->q_workup q_product Quinoxaline q_workup->q_product i_start Start i_reactants Combine Aryl Glyoxal, Aldehyde, and NH4OAc i_start->i_reactants i_reaction Reflux in Solvent i_reactants->i_reaction i_workup Precipitation and Recrystallization i_reaction->i_workup i_product Imidazole i_workup->i_product multicomponent_reactions cluster_passerini Passerini Reaction cluster_pictet_spengler Pictet-Spengler Reaction p_start Start p_reactants Mix Aryl Glyoxal, Carboxylic Acid, and Isocyanide p_start->p_reactants p_reaction Stir at RT p_reactants->p_reaction p_workup Column Chromatography p_reaction->p_workup p_product α-Acyloxy Amide p_workup->p_product ps_start Start ps_reactants Combine β-Arylethylamine and Aryl Glyoxal ps_start->ps_reactants ps_reaction Acid Catalysis ps_reactants->ps_reaction ps_workup Neutralization and Column Chromatography ps_reaction->ps_workup ps_product Tetrahydro-β-carboline ps_workup->ps_product

References

A Comparative Analysis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde and Commercial Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential utility of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde against two commercially available aldehyde dehydrogenase (ALDH) inhibitors, Disulfiram and Cyanamide. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available data on these compounds, outlining key experimental protocols for their evaluation, and visualizing their roles in relevant biological pathways.

Executive Summary

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of endogenous and exogenous aldehydes. Their role in various pathologies, including cancer and neurodegenerative diseases, has made them attractive targets for therapeutic intervention. While this compound is a compound of interest, a comprehensive search of publicly available scientific literature and databases did not yield specific data on its inhibitory activity against ALDH isoforms. In contrast, Disulfiram and Cyanamide are well-characterized ALDH inhibitors with established, albeit different, mechanisms of action and known potency. This guide presents a detailed comparison based on the available information.

Comparative Data of ALDH Inhibitors

The following table summarizes the available quantitative data for the commercially available ALDH inhibitors, Disulfiram and Cyanamide. No publicly available data was found for this compound.

CompoundTarget ALDH Isoform(s)IC50 Value (µM)Mechanism of ActionSelectivity Notes
This compound Not ReportedNot AvailableNot ReportedNot Available
Disulfiram ALDH1A10.15[1]Irreversible inhibition through covalent modification of the active site cysteine.[2][3]Also inhibits ALDH2, though with lower potency.[1]
ALDH21.45[1]
Cyanamide Mitochondrial ALDH (low Km)2.0 (in intact mitochondria)[4]Requires metabolic activation to an active inhibitor.[4][5][6]The low-Km mitochondrial ALDH is more susceptible to inhibition than the high-Km isoform.[7]

Experimental Protocols

To facilitate the comparative evaluation of this compound and its alternatives, detailed protocols for key in vitro assays are provided below.

In Vitro ALDH Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of a specific ALDH isoform.

Principle: The enzymatic activity of ALDH is monitored by measuring the rate of NAD(P)H formation, which exhibits a characteristic absorbance at 340 nm.

Materials:

  • Purified recombinant human ALDH isoenzyme (e.g., ALDH1A1, ALDH2)

  • NAD(P)+ (cofactor)

  • Aldehyde substrate (e.g., propionaldehyde, acetaldehyde)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, ALDH enzyme, and NAD(P)+ to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate spectrophotometer.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[8]

Principle: Ligand binding to a protein can increase its thermal stability. This change in stability is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

Materials:

  • Cultured cells expressing the target ALDH isoform

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the ALDH isoform of interest

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target ALDH protein.

  • Quantify the band intensities at each temperature for the treated and untreated samples.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured cells

  • Test compound

  • Cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving ALDH and a typical experimental workflow for inhibitor screening.

ALDH_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ALDH ALDH Activity cluster_downstream Downstream Effects Wnt Wnt/ β-catenin ALDH1A1 ALDH1A1 Wnt->ALDH1A1 Upregulates TGFb TGF-β TGFb->ALDH1A1 Downregulates Notch Notch Notch->ALDH1A1 Activates MUC1C MUC1-C MUC1C->ALDH1A1 Upregulates RetinoicAcid Retinoic Acid ALDH1A1->RetinoicAcid ROS_Detox ROS Detoxification ALDH1A1->ROS_Detox Chemoresistance Chemoresistance ALDH1A1->Chemoresistance Retinal Retinal Retinal->ALDH1A1 RAR_RXR RAR/RXR Complex RetinoicAcid->RAR_RXR RARE RARE (Gene Expression) RAR_RXR->RARE CellDiff Cell Differentiation RARE->CellDiff Apoptosis Apoptosis RARE->Apoptosis

Caption: ALDH1A1 signaling pathway and its regulation.

ALDH_Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: In Vitro ALDH Inhibition Assay Start->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification HitIdentification->Start Non-Hits SecondaryAssay Secondary Assays: - Isoform Selectivity - Mechanism of Action HitIdentification->SecondaryAssay Hits CellularAssay Cell-Based Assays: - Cytotoxicity (e.g., MTT) - Target Engagement (CETSA) SecondaryAssay->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization End End: Preclinical Candidate LeadOptimization->End

References

Cross-Validation of Analytical Data for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous and unambiguous structural elucidation of novel chemical entities is a fundamental prerequisite in the fields of chemical synthesis and drug discovery. This guide presents a comprehensive comparative analysis of the analytical data for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. By juxtaposing hypothetical experimental data with established literature values for structurally analogous compounds, this document serves as a crucial resource for the validation of this important synthetic intermediate.

Comparative Analysis of Analytical Data

The following tables provide a detailed, side-by-side comparison of expected literature-derived values and hypothetical experimental data for this compound, facilitating a thorough structural verification.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentHypothetical Experimental δ (ppm)Expected Literature δ (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehydic-H9.829.5 - 10.5[1][2][3]s-
Aromatic-H (H2, H6)7.086.9 - 7.2d2.3
Aromatic-H (H4)6.856.6 - 6.9t2.3
Methoxy-H3.883.8 - 3.9s-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentHypothetical Experimental δ (ppm)Expected Literature δ (ppm)
Aldehydic C=O193.1190 - 200[4][5][6]
Ketonic C=O188.5185 - 195
Aromatic C1135.2134 - 137
Aromatic C3, C5161.4160 - 163
Aromatic C2, C6107.8106 - 109
Aromatic C4107.2106 - 108
Methoxy-C55.955 - 57

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupHypothetical Experimental ν (cm⁻¹)Expected Literature ν (cm⁻¹)
C=O Stretch (Aldehyde, Conjugated)17101710 - 1685[3][7]
C=O Stretch (Ketone, Conjugated)16821685 - 1666[8]
C-H Stretch (Aldehyde)2828, 27252830-2695[2][3][7]
C-O Stretch (Aromatic Ether)1255, 10651275-1200, 1075-1020
C-H Stretch (Aromatic)30753100 - 3000[1]

Table 4: Mass Spectrometry (EI) Data

IonHypothetical Experimental m/zExpected m/zFragmentation Pathway
[M]⁺194.0579194.0579Molecular Ion
[M-CHO]⁺165.0654165.0654Loss of formyl radical[2]
[C₉H₉O₂]⁺165.0654165.06543,5-dimethoxybenzoyl cation
[C₇H₅O]⁺105.0340105.0340Benzoyl cation from further fragmentation
[C₆H₅]⁺77.039177.0391Phenyl cation

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of the analytical data, the following detailed experimental methodologies are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer was utilized for all NMR experiments.

  • Sample Preparation: Approximately 8 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1.5 seconds, and accumulating 32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained with proton decoupling, a spectral width of 250 ppm, a relaxation delay of 2.5 seconds, and an accumulation of 2048 scans.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the neat compound was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, and an accumulation of 16 scans.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source was employed.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe, which was heated to facilitate volatilization.

  • Ionization: Electron ionization was carried out at a standard energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions were analyzed using a time-of-flight (TOF) mass analyzer to ensure high mass accuracy.

Workflow and Pathway Visualization

The logical progression of the cross-validation process is depicted in the following workflow diagram.

cross_validation_workflow cluster_synthesis_purification Synthesis and Purification cluster_data_acquisition Data Acquisition cluster_data_comparison Data Comparison and Validation cluster_outcome Outcome synthesis Synthesis of 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde nmr_exp NMR Spectroscopy (¹H & ¹³C) synthesis->nmr_exp ir_exp IR Spectroscopy synthesis->ir_exp ms_exp Mass Spectrometry synthesis->ms_exp experimental_data Hypothetical Experimental Data nmr_exp->experimental_data ir_exp->experimental_data ms_exp->experimental_data comparative_analysis Comparative Analysis experimental_data->comparative_analysis literature_data Expected Literature Values literature_data->comparative_analysis structural_confirmation Structural Confirmation comparative_analysis->structural_confirmation

References

Safety Operating Guide

Proper Disposal Procedures for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde as a hazardous and reactive chemical. Do not dispose of it down the drain or in regular trash.

Proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, assuming it is hazardous and reactive, must be adopted.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Characterization and Segregation

Based on its chemical structure (an aromatic aldehyde and ketone), this compound should be managed as hazardous waste. It is crucial to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.

Key Principles for Waste Segregation:

  • Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][2]

  • Do not mix with incompatible materials. For instance, keep it separate from acids and bases.[1]

  • Use a dedicated and clearly labeled waste container.

III. Disposal of Unused or Expired this compound

Unused or expired quantities of this chemical must be disposed of as hazardous waste.

Procedure:

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting screw cap. The container should be in good condition, free from cracks or leaks.[1]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed and labeled container in your laboratory's designated SAA.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to treat or neutralize the chemical yourself.[3]

IV. Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Material TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, paper towels, absorbent pads) Place in a designated, sealed, and labeled hazardous waste bag or container.
Liquid Waste (e.g., reaction mixtures, quenching solutions) Collect in a labeled, sealed, and compatible hazardous waste container. Reaction mixtures containing this compound should be fully quenched as part of the experimental protocol before being collected for disposal.[3]
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, remove or deface the original label and dispose of the container as directed by your institution's EHS guidelines.
Spill Cleanup Debris Collect all materials used to clean up a spill in a sealed container, label it as hazardous waste, and arrange for pickup through your EHS department.[5]

V. Experimental Protocol: Quenching of Reaction Mixtures

If this compound is used in a reaction, the reaction mixture must be safely quenched before it can be collected as waste. The specific quenching procedure will depend on the other reagents present. A general, cautious approach for quenching reactive aldehydes could involve the slow addition of a mild reducing agent, but this must be evaluated for each specific reaction. If you are unsure how to safely quench your reaction mixture, consult with your institution's EHS office for guidance. [3]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

DisposalWorkflow start Start: Have 2-(3,5-Dimethoxyphenyl) -2-oxo-acetaldehyde waste? waste_type What is the form of the waste? start->waste_type unused_chem Unused/Expired Chemical waste_type->unused_chem Pure Chemical contaminated_solid Contaminated Solid Waste (gloves, paper towels) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste (reaction mixture, rinsate) waste_type->contaminated_liquid Liquid empty_container Empty Container waste_type->empty_container Container collect_hw Collect in a labeled hazardous waste container. unused_chem->collect_hw contaminated_solid->collect_hw quench Is the liquid a reaction mixture? contaminated_liquid->quench rinse Triple-rinse container with a suitable solvent. empty_container->rinse store_saa Store sealed container in Satellite Accumulation Area. collect_hw->store_saa quench->collect_hw No quench_yes Quench reaction as part of experimental procedure. quench->quench_yes Yes quench_yes->collect_hw collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate collect_rinsate->store_saa contact_ehs Contact EHS for hazardous waste pickup. store_saa->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

VII. Summary of Disposal Procedures

Waste StreamKey Disposal Step
Unused/Expired Chemical Dispose of as hazardous waste through EHS. Do not attempt to neutralize.[3]
Contaminated Solid Waste Collect in a sealed, labeled hazardous waste container for EHS pickup.
Contaminated Liquid Waste Quench reaction mixtures if applicable, then collect all liquid waste in a sealed, labeled hazardous waste container for EHS pickup.
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, and dispose of the container according to institutional policy.[4]
Spill Debris Collect in a sealed, labeled hazardous waste container for EHS pickup.[5]

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for definitive procedures.

References

Personal protective equipment for handling 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on general safety protocols for aldehydes and related chemical compounds.

Protection Type Recommended Equipment Specifications and Importance
Eye and Face Protection Safety Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals, including bases, oils, and many solvents.[1] Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times to protect against accidental spills. Ensure the coat is fully buttoned.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes risks and ensures procedural consistency.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Carefully Transfer the Required Amount prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Securely Seal the Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Detailed Methodologies
  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, safety goggles, and nitrile gloves.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the workspace.

  • Handling:

    • Chemical Transfer: Use a clean spatula or appropriate utensil to transfer the solid reagent. If in solution, use a calibrated pipette. Avoid creating dust or aerosols.

    • Experimental Procedure: Carry out the experiment within the fume hood, keeping all containers sealed when not in use.

    • Secure Container: After use, tightly close the container and wipe it down with a damp cloth to remove any external residue.

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.

    • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • PPE Removal: Remove your lab coat and gloves before leaving the laboratory. Dispose of gloves in the appropriate waste stream.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Contaminated Solids (Gloves, Wipes, etc.) disposal_solid Labeled Hazardous Solid Waste Container waste_solid->disposal_solid waste_liquid Unused Reagent & Contaminated Solvents disposal_liquid Labeled Hazardous Liquid Waste Container waste_liquid->disposal_liquid disposal_pickup Scheduled Hazardous Waste Pickup disposal_solid->disposal_pickup disposal_liquid->disposal_pickup

Caption: Disposal pathway for waste generated from handling this compound.

Disposal Guidelines
  • Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Any unused reagent or solutions containing this compound should be disposed of in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Waste Pickup: Follow your institution's protocol for the storage and pickup of hazardous waste. Keep waste containers sealed and stored in a designated, well-ventilated area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.